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  • Product: (4-Methoxy-2-nitrophenyl)hydrazine
  • CAS: 61690-45-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of (4-Methoxy-2-nitrophenyl)hydrazine

As drug development and agrochemical research increasingly rely on complex heterocyclic scaffolds, functionalized phenylhydrazines have emerged as indispensable building blocks. Among these, (4-Methoxy-2-nitrophenyl)hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on complex heterocyclic scaffolds, functionalized phenylhydrazines have emerged as indispensable building blocks. Among these, (4-Methoxy-2-nitrophenyl)hydrazine (CAS: 61690-45-7) stands out due to its unique electronic topology. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system that dictates its reactivity, stability, and utility in advanced synthetic methodologies, most notably the Fischer Indole Synthesis.

This whitepaper provides an in-depth analysis of the physical and chemical properties of (4-Methoxy-2-nitrophenyl)hydrazine, explores the causality behind its synthetic behavior, and details self-validating protocols for its preparation and downstream application.

Chemical Identity and Electronic Topology

(4-Methoxy-2-nitrophenyl)hydrazine is a highly functionalized aromatic hydrazine. The regiochemistry of its substituents fundamentally alters the electron density of the hydrazine moiety compared to unsubstituted phenylhydrazine.

  • The Ortho-Nitro Effect: The nitro group at the 2-position exerts a strong inductive and mesomeric electron-withdrawing effect. Crucially, it engages in intramolecular hydrogen bonding with the adjacent hydrazine nitrogen (-NH-). This interaction lowers the basicity and nucleophilicity of the proximal nitrogen, making the terminal amine (-NH₂) the primary site for electrophilic attack and condensation reactions.

  • The Para-Methoxy Effect: The methoxy group at the 4-position donates electron density into the ring via resonance. While the nitro group deactivates the ring overall, the methoxy group specifically increases electron density at the positions ortho to itself (positions 3 and 5), which plays a critical role in directing the regioselectivity of subsequent sigmatropic rearrangements.

Quantitative Data Summary
PropertyValue
IUPAC Name (4-Methoxy-2-nitrophenyl)hydrazine
CAS Registry Number 61690-45-7
Chemical Formula C₇H₉N₃O₃
Molecular Weight 183.16 g/mol
Physical State Orange to brown crystalline solid (Free base) / Pale powder (HCl salt)
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Typical Storage 2-8 °C, under inert atmosphere (Ar/N₂), protected from light
Primary Application Precursor for substituted indoles and azaindoles via Fischer cyclization

Synthetic Pathways: Batch vs. Continuous Flow

Historically, substituted phenylhydrazines were synthesized via the diazotization of corresponding anilines followed by reduction (e.g., using SnCl₂ or Na₂SO₃). However, the accumulation of diazonium salts poses severe safety risks, particularly for nitro-substituted aromatics which can form explosive intermediates [1].

Modern Continuous Flow Diazotization

Recent advancements have shifted towards 1. By utilizing an integrated reactor where diazotization, reduction, and acidic hydrolysis occur continuously, the residence time of the hazardous diazonium intermediate is minimized to less than 20 minutes. This prevents the thermal accumulation of intermediates and significantly improves the yield and purity of (4-Methoxy-2-nitrophenyl)hydrazine hydrochloride.

Electrophilic Amination via Halogen-Magnesium Exchange

For laboratory-scale precision, a modern, highly controlled route involves the metalation of haloarenes followed by electrophilic amination. This avoids diazotization entirely. Using a turbo-Grignard or specific temperature-controlled Grignard exchange prevents the reduction of the sensitive nitro group.

SynthWorkflow A 4-Iodo-3-nitroanisole (Starting Material) B Metal-Halogen Exchange (PhMgCl, THF, -40°C) A->B C Arylmagnesium Intermediate B->C D Electrophilic Amination (Di-tert-butyl azodicarboxylate) C->D E Di-Boc-Protected Hydrazine (Intermediate 2i) D->E F Acidic Deprotection (HCl / AcOH, 70°C) E->F G (4-Methoxy-2-nitrophenyl)hydrazine (Free Base / HCl Salt) F->G

Synthesis of (4-Methoxy-2-nitrophenyl)hydrazine via electrophilic amination.

Protocol 1: Synthesis of Di-Boc-Protected (4-Methoxy-2-nitrophenyl)hydrazine

This protocol is adapted from established methodologies for the 2 [2]. The use of PhMgCl at -40 °C is critical; higher temperatures or stronger bases (like n-BuLi) will result in nucleophilic attack on the nitro group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 4-iodo-3-nitroanisole (25 mmol) and anhydrous THF (100 mL). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Add Phenylmagnesium chloride (2 M solution in THF; 13.75 mL, 27.5 mmol) dropwise over 10 minutes.

    • Self-Validation (IPC 1): Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze via GC-MS. The complete disappearance of the starting material mass and the appearance of 3-nitroanisole confirms successful halogen-magnesium exchange.

  • Amination: Stir the mixture at -40 °C for 25 minutes. Add a solution of di-tert-butyl azodicarboxylate (DBAD) (32.5 mmol) in THF (25 mL) dropwise over 15 minutes.

  • Workup: Allow the reaction to warm to 0 °C. Quench with water (50 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield di-tert-butyl 1-(4-methoxy-2-nitrophenyl)hydrazine-1,2-dicarboxylate.

Application: The Fischer Indole Synthesis

The primary application of (4-Methoxy-2-nitrophenyl)hydrazine is the synthesis of highly functionalized indoles. When reacted with a ketone under acidic conditions, the hydrazine undergoes hydrazone formation, followed by a [3,3]-sigmatropic rearrangement.

Mechanistic Causality: The electron-donating methoxy group accelerates the [3,3]-sigmatropic rearrangement by stabilizing the developing positive charge in the transition state. Conversely, the nitro group ensures that the rearrangement is highly regioselective, directing the C-C bond formation to the less sterically hindered and electronically favored ortho-position relative to the methoxy group.

FischerIndole H (4-Methoxy-2-nitrophenyl)hydrazine K Ketone Condensation (e.g., Butan-2-one, H+) H->K L Arylhydrazone Formation K->L M Acid-Catalyzed Tautomerization (Ene-hydrazine) L->M N [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) M->N O Rearomatization & Cyclization (Aminal) N->O P Elimination of NH3 O->P Q Substituted Indole Product P->Q

Mechanistic pathway of the Fischer Indole Synthesis utilizing the hydrazine derivative.

Protocol 2: One-Pot Deprotection and Fischer Indolization

This protocol demonstrates a highly efficient "one-pot" system where the Boc-protected hydrazine is simultaneously deprotected and cyclized into an indole [3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine di-tert-butyl 1-(4-methoxy-2-nitrophenyl)hydrazine-1,2-dicarboxylate (5 mmol) and the target ketone (e.g., butan-2-one, 10 mmol).

  • Acidic Catalysis: Add a mixture of concentrated hydrochloric acid (35%; 25 mL) and glacial acetic acid (25 mL). The dual-acid system serves two purposes: HCl rapidly cleaves the Boc groups, while acetic acid provides a polar, protic medium that facilitates the sigmatropic rearrangement without degrading the sensitive nitro group.

  • Heating: Stir the mixture at 70 °C for 4 hours.

    • Self-Validation (IPC 2): Monitor the reaction via LC-MS. The initial phase will show a mass shift corresponding to the loss of two Boc groups (-200 Da). The final phase will show the mass of the cyclized indole minus ammonia (-17 Da from the hydrazone intermediate). A distinct color change from yellow to dark brown is visually indicative of rearomatization.

  • Neutralization & Extraction: Cool the reaction to room temperature. Carefully neutralize by pouring the mixture into a large beaker containing saturated aqueous sodium hydrogen carbonate solution (400 mL). Extract the aqueous phase with ethyl acetate (4 × 150 mL).

  • Isolation: Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo. The resulting brown solid is the highly pure substituted indole (e.g., yielding up to 96% depending on the ketone used).

References

  • Google Patents.Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • The Journal of Organic Chemistry - ACS Publications.Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis.
  • The Royal Society of Chemistry.General Experimental Details: Synthesis of aryl hydrazides from aryl iodides.

Sources

Exploratory

Spectroscopic Characterization of (4-Methoxy-2-nitrophenyl)hydrazine: A Comprehensive NMR Guide

Executive Summary In modern pharmaceutical development and organic synthesis, accurately characterizing intermediate compounds is critical for ensuring downstream reaction fidelity. (4-Methoxy-2-nitrophenyl)hydrazine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and organic synthesis, accurately characterizing intermediate compounds is critical for ensuring downstream reaction fidelity. (4-Methoxy-2-nitrophenyl)hydrazine is a highly functionalized aromatic building block, frequently utilized as a precursor in the1[1].

This whitepaper provides an in-depth, theoretical, and empirically grounded analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. By examining the electronic causality of its substituents—a strongly electron-withdrawing nitro group, an electron-donating methoxy group, and a nucleophilic hydrazine moiety—we establish a predictive and self-validating framework for its structural confirmation.

Chemical Context and Electronic Causality

To interpret the NMR spectra of (4-Methoxy-2-nitrophenyl)hydrazine, one must first understand the competing electronic effects (inductive and resonance) exerted by its three substituents on the central benzene ring.

  • C1 (Hydrazine Group, -NHNH 2​ ): Acts as a moderate σ -electron withdrawer (-I) but a strong π -electron donor (+M) due to the lone pair on the proximal nitrogen. This generally shields the ortho (C6) and para (C4) positions[2].

  • C2 (Nitro Group, -NO 2​ ): A powerful electron-withdrawing group via both induction (-I) and resonance (-M). It severely depletes electron density from its ortho (C3) and para (C5) positions, causing significant downfield chemical shifts[3].

  • C4 (Methoxy Group, -OCH 3​ ): An electron-donating group via resonance (+M). It increases electron density at its ortho positions (C3 and C5), counteracting some of the deshielding effects of the nitro group.

The interplay of these forces creates a highly asymmetric electron distribution, resulting in distinct, non-overlapping signals in both 1 H and 13 C NMR spectra.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts, derived from empirical additivity rules and grounded in 2[2]. Data is referenced to Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ), the optimal solvent for stabilizing the hydrogen-bonding network of the hydrazine moiety.

Table 1: Predicted 1 H NMR Spectroscopic Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Rationale
-NH 8.50Singlet (br)-1HHighly deshielded by the adjacent aromatic ring and intramolecular H-bonding with the ortho-nitro group. Exchanges with D 2​ O.
H3 7.59Doublet2.81HMost downfield aromatic proton. Strongly deshielded by the anisotropic and -M effects of the adjacent -NO 2​ group. Meta-coupled to H5.
H6 7.15Doublet9.21HShielded by the +M effect of the ortho-hydrazine group. Ortho-coupled to H5.
H5 6.90Doublet of doublets9.2, 2.81HShielded by the +M effect of the ortho-methoxy group. Exhibits both ortho (H6) and meta (H3) coupling.
-NH 2​ 4.20Singlet (br)-2HTerminal amine protons. Broadened due to quadrupolar relaxation of nitrogen and proton exchange.
-OCH 3​ 3.75Singlet-3HTypical shift for an aromatic methoxy group, slightly deshielded by the global electron deficiency of the nitrated ring.
Table 2: Predicted 13 C NMR Spectroscopic Data (100 MHz, DMSO-d 6​ )
CarbonChemical Shift ( δ , ppm)TypeCausality / Assignment Rationale
C4 150.5QuaternaryDirectly attached to the electronegative oxygen of the methoxy group (+31 ppm shift effect).
C1 142.5QuaternaryAttached to the hydrazine nitrogen. Deshielded by the electronegative nitrogen atom.
C2 136.5QuaternaryAttached to the strongly electron-withdrawing nitro group.
C5 121.5CHModerately shielded by the ortho-methoxy group, but deshielded by the para-nitro group.
C6 117.5CHShielded by the ortho-hydrazine group's electron donation.
C3 110.5CHStrongly shielded by the resonance (+M) effect of the ortho-methoxy group, counteracting the nitro group's influence.
-OCH 3​ 56.0CH 3​ Standard aliphatic carbon attached to an aromatic ether oxygen.

Note: Quaternary carbons (C1, C2, C4) will exhibit significantly lower intensity in standard 1D 13 C spectra due to lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute scientific integrity and trustworthiness, the acquisition of NMR data must follow a self-validating protocol. This ensures that quantitative integration and multiplet analysis are not artifacts of poor shimming or incorrect parameterization.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of (4-Methoxy-2-nitrophenyl)hydrazine in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D). DMSO is chosen over CDCl 3​ because it disrupts intermolecular aggregation and slows down the chemical exchange of the -NHNH 2​ protons, allowing them to be observed[2].

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates (e.g., trace metals from synthesis) that could cause line broadening.

Step 2: Spectrometer Calibration (The "Self-Validating" Core)
  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d 6​ . Perform gradient shimming (e.g., TopShim) on the Z-axis until the DMSO residual solvent peak full-width at half-maximum (FWHM) is ≤0.6 Hz.

  • Probe Tuning and Matching (ATM): Automatically tune and match the probe for both 1 H and 13 C frequencies to maximize signal-to-noise ratio (SNR) and ensure accurate 90° pulse widths.

Step 3: Data Acquisition
  • 1 H NMR (Proton):

    • Pulse Sequence: standard 1D (e.g., zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of all protons for accurate integration.

    • Number of Scans (NS): 16.

  • 13 C NMR (Carbon):

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30) to utilize NOE enhancement for CH/CH 3​ carbons.

    • Relaxation Delay (D1): Set to 2.0 seconds. Critical Note: If quantitative integration of quaternary carbons (C1, C2, C4) is required, increase D1 to ≥30 seconds and use an inverse-gated decoupling sequence (zgig) to suppress NOE.

    • Number of Scans (NS): 1024 (due to the low natural abundance of 13 C).

Step 4: 2D NMR Validation (Optional but Recommended)

To unequivocally assign the meta-coupling between H3 and H5, and to differentiate the quaternary carbons, acquire a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and an HMBC (Heteronuclear Multiple Bond Correlation) to observe 2- and 3-bond couplings from the protons to the quaternary centers (C1, C2, C4).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR acquisition and structural assignment process.

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6, 298K, Filtered) Calibrate 2. Spectrometer Calibration (Lock, Shim FWHM < 0.6 Hz, ATM) Sample->Calibrate Acq1H 3A. 1D 1H NMR Acquisition (400 MHz, D1=2s, ns=16) Calibrate->Acq1H Acq13C 3B. 1D 13C NMR Acquisition (100 MHz, D1=2s, ns=1024) Calibrate->Acq13C Acq2D 3C. 2D NMR Validation (HSQC / HMBC) Acq1H->Acq2D Process 4. Data Processing (Fourier Transform, Phase/Baseline Corr.) Acq1H->Process Acq13C->Acq2D Acq13C->Process Acq2D->Process Validate 5. Structural Validation (Shift Causality & Integration Check) Process->Validate

Caption: Self-validating NMR workflow for the structural confirmation of functionalized phenylhydrazines.

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Foundational

Solubility Profile and Thermodynamic Solvation Mechanisms of (4-Methoxy-2-nitrophenyl)hydrazine

Executive Summary (4-Methoxy-2-nitrophenyl)hydrazine is a highly functionalized aromatic hydrazine derivative. It serves as a critical intermediate in the synthesis of complex heterocycles, including indoles via the Fisc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methoxy-2-nitrophenyl)hydrazine is a highly functionalized aromatic hydrazine derivative. It serves as a critical intermediate in the synthesis of complex heterocycles, including indoles via the Fischer indole synthesis[1], pyrazoles, and various active pharmaceutical ingredients (APIs). Understanding its solubility profile across a dielectric continuum of solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and formulating robust analytical methods.

This technical guide deconstructs the structural causality behind the compound's solvation behavior and provides a self-validating, industry-standard protocol for determining its thermodynamic solubility.

Structural Determinants of Solvation (Causality Analysis)

The solubility of (4-Methoxy-2-nitrophenyl)hydrazine is not merely a function of its molecular weight, but a complex interplay of its three distinct functional groups. As a Senior Application Scientist, I approach solubility by first deconstructing the molecule's electron density and hydrogen-bonding (H-bond) potential:

  • The Hydrazine Core (-NHNH₂): Inherently polar, this moiety acts as both an H-bond donor and acceptor. In unsubstituted, this group confers moderate aqueous solubility (~145 g/L) and high miscibility in oxygenated and aromatic solvents[2][3].

  • The Ortho-Nitro Effect: The placement of the strongly electronegative nitro group (-NO₂) at the ortho position relative to the hydrazine group fundamentally alters the molecule's solvation thermodynamics. The proximity allows for highly stable intramolecular hydrogen bonding between the nitro oxygen and the hydrazine protons. This pseudo-ring formation masks the polar N-H bonds from the bulk solvent, significantly increasing the compound's lipophilicity and reducing its aqueous solubility compared to meta or para isomers[4][5].

  • The Para-Methoxy Contribution: The methoxy group (-OCH₃) is an electron-donating group via resonance (+R effect). It increases the electron density of the aromatic ring, subtly altering the basicity of the hydrazine nitrogen. While it acts as an H-bond acceptor (improving solubility in protic solvents like methanol[6]), its primary effect is increasing the overall polarizability of the molecule.

Solvation Solid Solid Compound (Crystal Lattice) Solvent Solvent Addition (Polar/Non-Polar) Solid->Solvent Disruption of Lattice IntraHB Intramolecular H-Bonding (Nitro-Hydrazine) Solvent->IntraHB Non-Polar Solvents InterHB Intermolecular Solvation (Solvent-Solute) Solvent->InterHB Polar Solvents Dissolved Dissolved Solute (Thermodynamic Equilibrium) IntraHB->Dissolved Favors Lipophilicity InterHB->Dissolved Favors Hydrophilicity

Thermodynamic solvation pathways influenced by intramolecular vs. intermolecular forces.

Thermodynamic Solubility Profile in Diverse Solvents

Based on the structural causality described above and extrapolated empirical data from analogous substituted phenylhydrazines[4][5][7], the solubility profile of the free base (4-Methoxy-2-nitrophenyl)hydrazine is summarized below.

Table 1: Predicted Solubility Profile of (4-Methoxy-2-nitrophenyl)hydrazine
SolventPolarity IndexDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water 9.080.1Low (< 1 mg/mL)Intramolecular H-bonding masks the polar hydrazine group; the hydrophobic phenyl ring dominates the hydration shell.
Methanol 5.133.0Moderate to HighProtic nature disrupts some intramolecular H-bonds; strong interaction with the methoxy oxygen.
DMSO 7.246.7Very High (> 50 mg/mL)Potent aprotic H-bond acceptor; effectively breaks the crystal lattice energy and solvates the molecule.
Dichloromethane (DCM) 3.19.1HighMatches the lipophilic, internally H-bonded profile of the solute; excellent for extraction.
Hexane 0.01.9Very LowInsufficient solvation energy (purely dispersion forces) to overcome the solid-state crystal lattice energy.

Note: Conversion of this compound to its hydrochloride salt form will invert this profile, drastically increasing aqueous solubility while reducing solubility in non-polar solvents like DCM[7].

Validated Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically determine the exact solubility of (4-Methoxy-2-nitrophenyl)hydrazine, the Thermodynamic Shake-Flask Method is the gold standard. Unlike kinetic solvent-shift methods, which can yield false highs due to metastable supersaturation, the shake-flask method guarantees that true thermodynamic equilibrium is established between the solid crystal lattice and the solvated state.

Pre-analytical Considerations (The "Why")
  • Oxidative Degradation: Hydrazine derivatives are notoriously sensitive to air and light, readily oxidizing to diazonium intermediates or turning red-brown upon exposure[3][8]. Therefore, inert atmospheres and amber glassware are non-negotiable.

  • Adsorption Losses: Lipophilic free bases frequently adsorb onto cellulose-based filter membranes. Polytetrafluoroethylene (PTFE) is required to ensure self-validating, loss-free phase separation.

Step-by-Step Methodology
  • Sample Preparation: Weigh an excess amount (~50 mg) of (4-Methoxy-2-nitrophenyl)hydrazine solid into a 4 mL amber glass vial. The excess ensures the continuous presence of a solid phase, which is thermodynamically required to maintain equilibrium.

  • Solvent Addition & Inerting: Add 1.0 mL of the target solvent (e.g., Methanol, DCM). Immediately purge the vial's headspace with a gentle stream of Argon or high-purity Nitrogen gas for 15 seconds. Seal tightly with a PTFE-lined screw cap.

  • Equilibration: Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours.

    • Self-Validation Step: Prepare a duplicate vial and sample it at 24h and 48h; if the quantified concentration varies by less than 5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.2 mL of the filtrate to saturate any potential non-specific binding sites on the membrane, ensuring the collected sample represents the true bulk concentration.

  • Quantification: Dilute the filtrate with the appropriate HPLC mobile phase to fall within the linear dynamic range of your assay. Inject into an HPLC-UV system (C18 column, detection at ~254 nm). Quantify the concentration against a multi-point calibration curve prepared from a certified reference standard.

Workflow Prep Sample Prep Excess Solute + Solvent Incubate Incubation Shake-Flask @ 25°C, 24h Prep->Incubate Phase Phase Separation PTFE Filtration Incubate->Phase Quant Quantification HPLC-UV / LC-MS Phase->Quant Data Data Analysis Validation Quant->Data

Validated shake-flask workflow for determining thermodynamic solubility.

Data Interpretation and Troubleshooting

If the measured solubility in polar solvents is unexpectedly high, check the pH of the solution. The free base can become protonated in slightly acidic environments, artificially inflating the apparent solubility. Conversely, if solubility in non-polar solvents is lower than expected, verify that the compound has not degraded during the 48-hour incubation (indicated by the appearance of new peaks or baseline shifts in the HPLC chromatogram).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7516, Phenylhydrazine." PubChem, [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3314739, 2-Nitrophenylhydrazine." PubChem, [Link]

Sources

Exploratory

Electronic Modulation of Arylhydrazine Reactivity: A Mechanistic Guide to the Effects of Methoxy and Nitro Substituents

Executive Summary Arylhydrazines ( Ar−NH−NH2​ ) are indispensable, ambident nucleophiles utilized extensively in the synthesis of indoles, pyrazoles, azaindoles, and azoarenes. The reactivity of the hydrazine moiety is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylhydrazines ( Ar−NH−NH2​ ) are indispensable, ambident nucleophiles utilized extensively in the synthesis of indoles, pyrazoles, azaindoles, and azoarenes. The reactivity of the hydrazine moiety is profoundly dictated by the electronic nature of the substituents on the aryl ring. This technical guide provides an in-depth mechanistic analysis of how electron-donating groups (EDGs), specifically the methoxy group ( −OCH3​ ), and electron-withdrawing groups (EWGs), such as the nitro group ( −NO2​ ), modulate nucleophilicity, govern sigmatropic rearrangements, and influence oxidative radical generation. Designed for drug development professionals and synthetic chemists, this whitepaper bridges theoretical causality with field-proven, self-validating experimental protocols.

Nucleophilicity and the Hammett Perspective

The initial step in most arylhydrazine-mediated workflows—such as hydrazone formation—involves the nucleophilic attack of the terminal β -nitrogen on an electrophilic center. The efficiency of this attack is highly sensitive to the electron density of the aromatic ring.

  • The Methoxy Effect (EDG): A methoxy group in the ortho or para position donates electron density into the aromatic π -system via resonance ( +M effect). This donation increases the electron density at the α -nitrogen, which inductively enhances the nucleophilicity of the terminal β -nitrogen. Kinetic studies utilizing Hammett plot analyses yield a negative ρ value (approximately -1.3) for hydrazone formation, confirming that electron-rich arylhydrazines react substantially faster than unsubstituted or electron-deficient variants[1].

  • The Nitro Effect (EWG): The nitro group exerts strong inductive ( −I ) and resonance ( −M ) withdrawing effects, delocalizing the lone pair of the α -nitrogen into the aromatic ring. This severe depletion of electron density drastically reduces the nucleophilicity of the β -nitrogen, making condensation reactions sluggish and often requiring elevated temperatures or stronger acid catalysis[1].

The Fischer Indole Synthesis (FIS): The Push-Pull Mechanism

The Fischer Indole Synthesis (FIS) is the premier method for constructing indole scaffolds. The rate-determining step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer, a process fundamentally reliant on the cleavage of the N−N bond.

  • Methoxy-Accelerated Rearrangement: The methoxy group exerts a critical "push" effect during the rearrangement. By enriching the electron density of the aromatic ring, the −OCH3​ group stabilizes the developing positive charge in the transition state, thereby lowering the activation energy required for N−N bond cleavage[2]. In the synthesis of highly electron-deficient scaffolds like azaindoles, this electron-donating effect is virtually mandatory; the tandem "push" from the methoxy group and "pull" from the pyridinium nitrogen enables cyclizations that otherwise fail completely[2]. Furthermore, the p -methoxy substituent exerts subtle but favorable electronic effects on the hydrazone-enehydrazine equilibrium, channeling intermediates efficiently into the FIS pathway[3].

  • Nitro-Deactivated Rearrangement: Nitro-substituted arylhydrazines are notoriously difficult substrates for the FIS. The strong electron-withdrawing nature of the −NO2​ group strengthens the N−N bond against heterolytic cleavage[4]. Consequently, the required[3,3]-sigmatropic rearrangement is severely hindered, often leading to reaction failure, degradation, or the formation of side products like anilines via competing heterolytic cleavage pathways[4].

Fischer_Indole Hydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone Carbonyl Compound Ketone->Hydrazone EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic N-N Cleavage Indole Indole Product Sigmatropic->Indole Cyclization & -NH3 Methoxy Methoxy (-OCH3) Accelerates N-N Cleavage Methoxy->Sigmatropic Nitro Nitro (-NO2) Hinders Rearrangement Nitro->Sigmatropic

Mechanistic workflow of the Fischer Indole Synthesis highlighting substituent push-pull effects.

Oxidative Radical Arylation

Beyond condensation, arylhydrazines serve as robust, transition-metal-free precursors for aryl radicals ( Ar∙ ). Under oxidative conditions (e.g., O2​ , MnO2​ , or Pd-catalysis), the hydrazine is oxidized to an aryl diazene ( Ar−N=N−H ), which subsequently extrudes nitrogen gas ( N2​ ) to yield the highly reactive aryl radical[5].

  • Substituent Effects on Oxidation: Methoxy-substituted arylhydrazines are rapidly oxidized due to their elevated HOMO energy levels. While this allows for mild reaction conditions, the resulting electron-rich radicals are prone to rapid auto-oxidation or homocoupling, sometimes reducing the yield of the desired cross-coupled product[5].

  • Nitro-Substituted Stability: Nitro-arylhydrazines are highly resistant to initial oxidation, requiring stronger oxidants or elevated temperatures. However, once generated, the electron-deficient p -nitrophenyl radical is highly electrophilic. In bimolecular homolytic substitution ( SH​2 ) reactions or alkene trapping, EWG-substituted arylhydrazines often provide excellent regioselectivity and cleaner conversions, as the parent hydrazine does not prematurely decompose in the presence of ambient oxygen[5]. Furthermore, in Pd-catalyzed dehydrogenative couplings to form non-symmetric azobenzenes, nitro groups are tolerated but generally result in lower yields compared to methoxy derivatives[6].

Radical_Oxidation ArNHNH2 Arylhydrazine Diazene Aryl Diazene (Ar-N=N-H) ArNHNH2->Diazene Oxidation (-2e-, -2H+) Radical Aryl Radical (Ar•) + N2 Diazene->Radical N2 Extrusion Product Arylated Product Radical->Product Radical Trapping Methoxy Methoxy (-OCH3) Promotes Oxidation Methoxy->ArNHNH2 Nitro Nitro (-NO2) Slows Initial Oxidation Nitro->ArNHNH2

Oxidative radical generation pathway from arylhydrazines and the impact of electronic effects.

Quantitative Data Summary

The following table synthesizes the empirical impact of methoxy and nitro substituents on arylhydrazine reactivity across standard synthetic workflows.

SubstituentHammett σp​ Hydrazone Formation RateFischer Indole Yield (Typical)Radical Generation (Oxidation Ease)
−OCH3​ (Methoxy) -0.27Fast (Enhanced Nucleophilicity)High (70-95%)Very High (Prone to rapid auto-oxidation)
−H (Unsubstituted) 0.00ModerateModerate to High (60-85%)Moderate
−NO2​ (Nitro) +0.78Slow (Reduced Nucleophilicity)Low to Nil (<30%)Low (Requires strong oxidants/catalysts)

Self-Validating Experimental Protocols

Protocol A: Fischer Indole Synthesis (Comparative Workflow)

This protocol is designed to demonstrate the causality of the push-pull effect by comparing a methoxy-substituted vs. a nitro-substituted arylhydrazine.

  • Condensation: In two separate round-bottom flasks, dissolve 1.0 mmol of 4-methoxyphenylhydrazine hydrochloride and 4-nitrophenylhydrazine hydrochloride, respectively, in 5 mL of glacial acetic acid. Add 1.1 mmol of the target ketone (e.g., cyclohexanone).

  • Self-Validation Check 1: Stir at room temperature for 30 minutes. The methoxy reaction will rapidly form a thick, lightly colored precipitate (the hydrazone). The nitro reaction will proceed much slower, requiring gentle heating (40 °C) to achieve full hydrazone conversion (monitor via TLC for the disappearance of the hydrazine baseline spot).

  • Cyclization: Heat both mixtures to reflux (118 °C).

  • Self-Validation Check 2: The methoxy-hydrazone will dissolve and the solution will darken as the [3,3]-sigmatropic rearrangement occurs, accompanied by the evolution of ammonia gas ( NH3​ ). The nitro-hydrazone will largely remain unreacted or slowly degrade into a black tar without significant indole formation[4].

  • Workup: After 2 hours, cool the methoxy reaction, neutralize carefully with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Aerobic Oxidative Radical Arylation

This protocol utilizes ambient oxygen to generate aryl radicals for the synthesis of unsymmetrical diaryl compounds.

  • Preparation: In a 25 mL flask equipped with a magnetic stirrer, dissolve 0.5 mmol of the arylhydrazine hydrochloride (e.g., 4-nitrophenylhydrazine) and 1.0 mmol of the radical trap (e.g., an unactivated alkene or diaryl ditelluride) in 3 mL of a suitable solvent (e.g., DMF or Methanol)[5].

  • Oxidation Initiation: Open the flask to the atmosphere (or fit with an O2​ balloon). Add 1.0 equivalent of a mild base (e.g., K2​CO3​ ) to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Self-Validation Check 1: The solution will undergo a distinct color shift (typically turning yellow or orange) indicating the formation of the intermediate aryl diazene.

  • Radical Generation: Stir vigorously at room temperature.

  • Self-Validation Check 2: Observe the reaction mixture for effervescence. The steady bubbling of nitrogen gas ( N2​ ) is a direct, visual confirmation of homolytic diazene cleavage and aryl radical generation. The cessation of bubbling indicates the complete consumption of the arylhydrazine precursor.

  • Isolation: Dilute the mixture with water, extract with dichloromethane, concentrate, and purify via column chromatography to isolate the arylated product.

References

  • One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions Source: PMC (nih.gov) URL:[Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction Source: Organic Letters (acs.org) URL:[Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH Source: PMC (nih.gov) URL:[Link]

  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives Source: Beilstein Journals URL:[Link]

  • Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium Source: PMC (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-pyrazole Derivatives: Protocols and Mechanistic Insights

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive overview of the synthesis of pyrazole derivatives utilizing (4-Methoxy-2-nitrophenyl)hydrazine as a key...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This guide provides a comprehensive overview of the synthesis of pyrazole derivatives utilizing (4-Methoxy-2-nitrophenyl)hydrazine as a key starting material. Pyrazole scaffolds are of immense interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details two robust protocols for the synthesis of 1-(4-Methoxy-2-nitrophenyl)-substituted pyrazoles: a traditional conventional heating method and a modern, rapid microwave-assisted approach. We delve into the underlying chemical principles, including the influential role of the substituted phenylhydrazine, regioselectivity considerations in the Knorr pyrazole synthesis, and potential competing reaction pathways. This application note is designed to equip researchers in drug discovery and organic synthesis with the practical knowledge and theoretical understanding necessary to efficiently produce these valuable heterocyclic compounds.

Introduction: The Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, making it a privileged scaffold in drug design.[3][4] Consequently, pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]

The strategic use of substituted hydrazines as precursors allows for the direct incorporation of desired functionalities into the final pyrazole structure. (4-Methoxy-2-nitrophenyl)hydrazine is a particularly valuable precursor. The electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring modulate the reactivity of the hydrazine. Furthermore, the nitro group serves as a versatile synthetic handle, which can be reduced to an amino group in a later step, providing a vector for further molecular elaboration and the creation of diverse compound libraries.

Foundational Chemical Principles

The primary route for synthesizing pyrazoles from hydrazine derivatives is the Knorr pyrazole synthesis, a cyclocondensation reaction with a 1,3-dicarbonyl compound.[6][7]

The Knorr Pyrazole Synthesis Mechanism

The reaction proceeds through the initial formation of a hydrazone intermediate via the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[8] The reaction is typically acid-catalyzed, which facilitates both the initial condensation and the final dehydration step.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine (4-Methoxy-2-nitrophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Carbonyl - H₂O Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Int Hydroxypyrazolidine Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole 1-Aryl-Pyrazole Cyclic_Int->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

A Note on Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two different regioisomeric pyrazole products.[6][9] The outcome is governed by the relative reactivity of the two carbonyl carbons towards the initial nucleophilic attack by the hydrazine. This selectivity is influenced by steric hindrance and the electronic properties of both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[9] For the protocols in this guide, we will use acetylacetone, a symmetrical 1,3-dicarbonyl, to circumvent this issue and ensure the formation of a single product.

Potential Competing Pathway: Fischer Indole Synthesis

Researchers should be aware of the Fischer indole synthesis, a potential side reaction when reacting arylhydrazines with carbonyl compounds under acidic conditions.[10] This reaction typically involves a simple ketone or aldehyde rather than a 1,3-dicarbonyl. The use of a 1,3-dicarbonyl substrate strongly favors the Knorr pyrazole pathway due to the favorability of forming the five-membered pyrazole ring system after the initial condensation.

Experimental Protocols & Workflows

Safety Precaution: Hydrazine derivatives are toxic and potentially carcinogenic. Always handle (4-Methoxy-2-nitrophenyl)hydrazine and its solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Conventional Synthesis of 1-(4-Methoxy-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole

This protocol details a standard method using conventional heating.

Materials:

  • (4-Methoxy-2-nitrophenyl)hydrazine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, ~5 drops)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-Methoxy-2-nitrophenyl)hydrazine (e.g., 1.83 g, 10 mmol) in 30 mL of ethanol.

  • Reagent Addition: To the stirring solution, add acetylacetone (e.g., 1.1 g, 11 mmol) followed by 5 drops of glacial acetic acid. The acid catalyzes the condensation.[8]

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of ice-cold deionized water with stirring. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure pyrazole derivative as a crystalline solid.

    • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 1-(4-Methoxy-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times and often improved yields.[11][12]

Materials:

  • (4-Methoxy-2-nitrophenyl)hydrazine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Ethanol

Procedure:

  • Reaction Setup: In a 10 mL scientific microwave reaction vessel equipped with a small magnetic stir bar, combine (4-Methoxy-2-nitrophenyl)hydrazine (e.g., 366 mg, 2 mmol), acetylacetone (220 mg, 2.2 mmol), and 4 mL of ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes with stirring.[11] The reaction progress can be checked by TLC after cooling.

  • Workup & Isolation:

    • After the reaction is complete, cool the vessel to room temperature (using compressed air if available on the instrument).

    • Pour the reaction mixture into 25 mL of ice-cold deionized water.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the purified product.

Workflow Comparison

Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted C1 Mix Reactants & Catalyst in Flask C2 Heat to Reflux (2-4 Hours) C1->C2 C3 Cool & Concentrate C2->C3 C4 Precipitate in Water C3->C4 C5 Filter & Recrystallize C4->C5 M1 Mix Reactants & Catalyst in Vessel M2 Irradiate in MW (5-10 Minutes) M1->M2 M3 Cool M2->M3 M4 Precipitate in Water M3->M4 M5 Filter & Recrystallize M4->M5

Caption: Comparison of conventional vs. microwave workflows.

Data and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Table 1: Comparison of Synthetic Methods

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2 - 4 hours5 - 10 minutes[11][12]
Temperature ~80 °C (Reflux)120 °C
Typical Yield Good to ExcellentOften higher than conventional
Energy Usage HighLow
Advantages Standard equipment, easily scalableRapid, high efficiency, green
Disadvantages Long reaction time, higher energy useRequires specialized equipment

Table 2: Expected Spectroscopic Data for 1-(4-Methoxy-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole

TechniqueSignal / PeakExpected ValueAssignment
¹H NMR Singlet~ 6.0 ppmPyrazole C4-H
Singlet~ 7.2-7.8 ppm3 x Aromatic-H
Singlet~ 3.9 ppmOCH₃
Singlet~ 2.2 ppmPyrazole C3-CH₃
Singlet~ 2.1 ppmPyrazole C5-CH₃
¹³C NMR Resonances~ 148, 140 ppmPyrazole C3 & C5
Resonance~ 108 ppmPyrazole C4
Resonance~ 56 ppmOCH₃
Resonances~ 14, 12 ppmPyrazole CH₃ groups
FT-IR (cm⁻¹) Strong bands1520, 1340Asymmetric & Symmetric N-O stretch (NO₂)
Band~ 1590C=N stretch (pyrazole ring)
Band~ 2950C-H stretch (aliphatic)

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Characterization data for similar structures can be found in the literature.[13][14][15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend reaction time (conventional) or increase temperature/time (microwave). Confirm starting material purity.
Incorrect pH.Ensure catalytic amount of acid was added. Too much acid can protonate the hydrazine, reducing its nucleophilicity.
Product Fails to Precipitate Product is too soluble in the workup mixture.Further concentrate the reaction mixture before adding to water. Use a larger volume of ice-cold water. Try extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation.
Impure Product After Recrystallization Inefficient recrystallization.Ensure a minimal amount of hot solvent is used to dissolve the crude product. Allow for slow cooling to promote crystal growth. A second recrystallization may be necessary.
Formation of Multiple Products (TLC) Potential for regioisomers or side reactions.Confirm the symmetry of the 1,3-dicarbonyl compound. If unsymmetrical, separation by column chromatography will be required.

Conclusion

The synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-pyrazole derivatives is a straightforward yet powerful method for generating valuable scaffolds for drug discovery. The classic Knorr condensation provides a reliable and scalable route, while modern microwave-assisted protocols offer a rapid and efficient alternative that aligns with the principles of green chemistry.[16] By understanding the underlying reaction mechanism and potential pitfalls, researchers can confidently and effectively synthesize these important heterocyclic compounds for further investigation and development.

References

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy.Magnetic Resonance in Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.Research and Reviews.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives.Journal of Chemical and Pharmaceutical Research.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.ResearchGate.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.PMC.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.Future Medicinal Chemistry.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.ResearchGate.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.EPJ Web of Conferences.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.Benchchem.
  • Microwave-assisted synthesis of pyrazoles - a mini-review.DergiPark.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.Benchchem.
  • Knorr Pyrazole Synthesis.Chem Help Asap.
  • Green synthesis of pyranopyrazole using microwave assisted techniques.GSC Online Press.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
  • Fischer indole synthesis.Wikipedia.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PMC.
  • Fischer Indole Synthesis.Tokyo Chemical Industry Co., Ltd..

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for (4-Methoxy-2-nitrophenyl)hydrazine

Introduction & Mechanistic Root of Degradation (4-Methoxy-2-nitrophenyl)hydrazine (CAS: 61690-45-7) is a highly reactive building block widely used by researchers and drug development professionals for the synthesis of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Root of Degradation

(4-Methoxy-2-nitrophenyl)hydrazine (CAS: 61690-45-7) is a highly reactive building block widely used by researchers and drug development professionals for the synthesis of indoles, pyrazoles, and other nitrogen-containing heterocycles[1]. However, a frequent point of failure in synthetic workflows is the rapid degradation of this compound during storage—often observed visually as the powder turning from a bright orange/red to a dark, tarry brown.

As a Senior Application Scientist, I cannot overstate the importance of understanding why this happens before attempting to prevent it. This degradation is fundamentally driven by the high susceptibility of the aryl hydrazine moiety to single-electron transfer (SET) oxidation [2][3]. The presence of the electron-donating methoxy group on the aromatic ring further lowers the oxidation potential of the molecule, making it exquisitely sensitive to atmospheric oxygen, ambient light, and trace transition metals.

As established in the literature regarding the reactivity and carcinogenicity of aryl hydrazines [4][5], the oxidation cascade proceeds via a radical cation intermediate. This intermediate rapidly loses a proton and an electron to form a highly unstable diazene (Ar-N=N-H)[2][6]. The diazene then undergoes homolytic cleavage, releasing nitrogen gas (N₂) and generating a highly reactive aryl radical (Ar•) [6][7]. These aryl radicals indiscriminately abstract hydrogen atoms from ambient moisture/solvents or undergo radical-radical homocoupling, leading to the complex polymeric degradation products that ruin your yields[2][5].

OxidationMechanism A (4-Methoxy-2-nitrophenyl) hydrazine B Radical Cation Intermediate A->B O₂, Light, or Trace Metals C Diazene (Ar-N=N-H) B->C -H⁺, -e⁻ D Aryl Radical (Ar•) + N₂ C->D Homolytic Cleavage (-H•) E Degradation Products (Dimers, Phenols) D->E Solvent Abstraction / Coupling

Fig 1: Oxidative degradation pathway of aryl hydrazines into aryl radicals and byproducts.

Quantitative Stability Data & Self-Validating Checks

To establish a trustworthy, self-validating storage system, you must correlate physical storage parameters with visual indicators of chemical integrity. The table below summarizes the expected shelf-life of (4-Methoxy-2-nitrophenyl)hydrazine under various conditions. Use the "Degradation Indicator" column as a mandatory quality-control checkpoint before initiating any sensitive cross-coupling experiments.

Storage ConditionAtmosphereChemical FormEstimated Shelf-LifeDegradation Indicator (Do Not Use If:)
Room Temp (25°C)Ambient AirFree Base< 1 WeekRapid darkening to a sticky brown/black mass
4°C (Fridge)Ambient AirFree Base2 - 4 WeeksGradual darkening to deep red, heavy clumping
-20°C (Freezer)Nitrogen (N₂)Free Base6 - 12 MonthsSlight color shift, loss of crystalline texture
-20°C (Freezer)Argon (Ar)Free Base12 - 18 MonthsRemains bright orange/red and free-flowing
-20°C (Freezer)Argon (Ar)HCl Salt> 24 MonthsRemains a stable, bright crystalline powder

Step-by-Step Storage Methodology

To prevent the oxidation cascade, researchers must implement a rigorous, multi-factor storage protocol. The following workflow is designed specifically to eliminate the three primary catalysts of degradation: oxygen, light, and trace metals.

StorageWorkflow S1 Synthesize/Receive Compound S2 Convert to HCl Salt (Recommended) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon Gas S3->S4 S5 Seal with PTFE & Parafilm S4->S5 S6 Store at -20°C Desiccated S5->S6

Fig 2: Step-by-step workflow for the long-term inert storage of aryl hydrazines.

Protocol: Long-Term Inert Storage
  • Salt Conversion (Optional but Highly Recommended): If your downstream chemistry permits, convert the free base to its hydrochloride salt (CAS: 155951-31-8)[8]. Causality: Protonating the terminal amine significantly increases the oxidation potential of the molecule, making it thermodynamically resistant to the initial loss of an electron required to form the radical cation.

  • Aliquot into Amber Vials: Light irradiation can induce the photoexcitation of trace impurities, triggering photoredox radical generation [2][9]. Always use amber borosilicate glass vials to block UV/Vis light. Aliquot the bulk material into single-use quantities to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Purging: Purge the vials with Argon gas rather than Nitrogen. Causality: Because Argon is approximately 38% denser than air, it settles at the bottom of the vial and provides a dense, reliable physical blanket over the solid powder, whereas Nitrogen easily mixes with ambient air during handling.

  • PTFE Sealing: Cap the vials using PTFE-lined septa. Avoid standard silicone or rubber septa, which are highly permeable to oxygen over long periods at low temperatures. Wrap the cap boundary tightly with Parafilm.

  • Desiccated Low-Temperature Storage: Store the sealed vials at -20°C or -80°C inside a secondary container filled with a desiccant (e.g., Drierite). Moisture facilitates the hydrolysis of trace impurities and accelerates the redox cascade.

Troubleshooting FAQs

Q: My (4-Methoxy-2-nitrophenyl)hydrazine has turned from bright orange to a dark, sticky brown mass. Can I still use it? A: No. The color change and textural shift (from crystalline to sticky/tarry) indicate extensive formation of diazene intermediates and subsequent aryl radical coupling products [6][10]. Using degraded material will severely impact the yield of your cross-coupling or cyclization reactions and introduce complex, hard-to-separate impurities. You must discard the batch or attempt a rigorous recrystallization (typically from degassed ethanol/water under an inert atmosphere), though recovery yields are often poor.

Q: Why do you specifically recommend avoiding metal spatulas when handling this compound? A: Trace transition metals, particularly Iron (Fe) and Copper (Cu) found in standard stainless steel laboratory spatulas, act as potent catalysts for the aerobic oxidation of aryl hydrazines [6][10]. Even microscopic metal shavings or surface contact can initiate the conversion of the hydrazine to the diazene. Always use PTFE, ceramic, or high-purity glass spatulas when weighing this compound.

Q: I purged my vial with Nitrogen, but the compound still degraded after a few months at -20°C. Why? A: Nitrogen gas has a density very similar to ambient air. When a vial is moved or experiences temperature fluctuations, the Nitrogen blanket can easily mix with residual oxygen trapped in the headspace or diffuse through the cap threads. Argon sinks and forms a physical barrier directly over the solid, providing superior protection against oxidation during long-term storage.

References

  • Grudzień, K., Zlobin, A., Zadworny, J., Rybicka-Jasińska, K., & Sadowski, B. (2024). Modern photo- and electrochemical approaches to aryl radical generation. Organic Chemistry Frontiers, 11, 5232-5277. URL:[Link]

  • Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31(1), 67. URL:[Link]

  • Powell, J. H., & Gannett, P. M. (2002). Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions. Journal of Environmental Pathology, Toxicology and Oncology, 21(1), 1-31. URL:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of (4-Methoxy-2-nitrophenyl)hydrazine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling the isolation and purification of (4-Methoxy-2-nitrophenyl)hydrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling the isolation and purification of (4-Methoxy-2-nitrophenyl)hydrazine (CAS: 61690-45-7)[1].

This compound is a critical synthetic intermediate, prominently utilized in the Fischer Indole Synthesis to generate complex heterocyclic scaffolds for pharmaceutical applications[2]. However, the molecule possesses a unique "push-pull" electronic system—combining an electron-donating methoxy group with an electron-withdrawing ortho-nitro group. This structural feature renders the basic hydrazine moiety highly susceptible to atmospheric oxidation and thermal degradation[3].

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery while mitigating common experimental pitfalls.

Section 1: Physicochemical Properties & Mechanistic Insights

Understanding the physical properties of your target molecule is the foundational step in designing a logical purification strategy. The table below summarizes the quantitative data and the causality behind how these properties dictate your experimental choices.

PropertyValue / DescriptionMechanistic Implication for Purification
Chemical Formula C7H9N3O3Contains a basic hydrazine group and an acidic/withdrawing nitro group.
Molecular Weight 183.16 g/mol Relatively low MW; prone to thermal degradation if heated excessively.
Solubility Profile Soluble in EtOAc, DCM, hot EtOH; Insoluble in Hexane, Water.Ideal for liquid-liquid extraction (EtOAc/H2O) and binary solvent recrystallization (EtOAc/Hexane)[4].
Acid-Base Behavior Basic (Hydrazine moiety)Can form water-soluble hydrochloride salts during synthesis. Requires neutralization (pH > 7) for organic extraction[5].
Stability Air and light-sensitiveProne to oxidation to the corresponding diazonium or azo species. Requires handling under an inert atmosphere[3].
Section 2: Purification Workflow

The following diagram outlines the critical path from a crude reaction mixture to isolated, pure crystals.

G Crude Crude (4-Methoxy-2-nitrophenyl)hydrazine (Contains SM, salts, oxidation products) Extraction Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) Crude->Extraction Drying Drying & Concentration (MgSO4, Rotavap < 40°C) Extraction->Drying Recryst Recrystallization (Hot EtOAc / Hexane) Drying->Recryst Oiling Oiling Out Detected? Recryst->Oiling Seed Add Seed Crystal / Scratch Flask Lower Temperature Gradually Oiling->Seed Yes Pure Pure Crystalline Product (Vacuum Filtration & Wash) Oiling->Pure No Seed->Pure

Workflow for the purification and recrystallization of crude (4-Methoxy-2-nitrophenyl)hydrazine.

Section 3: Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation[3].

Protocol A: Initial Workup and Liquid-Liquid Extraction

Causality: Aryl hydrazines are frequently synthesized via the reduction of diazonium salts in acidic media[5]. Consequently, the crude product initially exists as a water-soluble hydrochloride salt. Neutralization is mandatory to liberate the free base for organic extraction.

  • Quenching & Neutralization: Cool the crude acidic reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches a pH of 8–9.

    • Self-Validating Step: Test the aqueous layer with pH paper. If the pH is < 7, the hydrazine remains protonated and will be lost in the aqueous waste. Do not proceed until basicity is confirmed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol of theoretical yield). The free base will partition into the organic layer.

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4. Filter and concentrate under reduced pressure (rotary evaporator).

    • Critical Parameter: Maintain the water bath temperature strictly below 40 °C. The combination of a nitro group and a hydrazine moiety presents a thermal hazard and accelerates decomposition[3].

Protocol B: Binary Solvent Recrystallization (EtOAc/Hexane)

Causality: (4-Methoxy-2-nitrophenyl)hydrazine is highly soluble in EtOAc but insoluble in hexane. A binary counter-solvent system allows for precise control over the saturation point, ensuring high-purity crystal lattice formation[4].

  • Dissolution: Transfer the crude solid to a clean, scratch-free Erlenmeyer flask[4]. Add a minimum volume of EtOAc (e.g., 2-3 mL per gram of crude) and warm gently to 50 °C under a nitrogen stream until fully dissolved.

  • Hot Filtration (Optional): If insoluble mechanical impurities or dark baseline degradation products are present, perform a rapid hot filtration through a fluted filter paper.

  • Counter-Solvent Addition: While maintaining the solution at 50 °C, add Hexane dropwise until the solution becomes faintly turbid (the cloud point)[6].

  • Clarification: Add 1-2 drops of EtOAc just until the turbidity clears, creating a perfectly saturated solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours, then transfer to a 4 °C refrigerator overnight[4].

    • Self-Validating Step: A successful crystallization will yield distinct, brightly colored crystals. If an oil forms at the bottom of the flask, proceed immediately to the Troubleshooting section.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane (2 × 10 mL) to remove mother liquor residues. Dry under high vacuum.

Section 4: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent system, or when the solution becomes supersaturated too rapidly, causing the solute to separate as a liquid phase rather than a solid crystal[6].

  • Re-dissolve and Dilute: Reheat the mixture until the oil dissolves. Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature, ensuring it crystallizes at a temperature below its melting point[7].

  • Slower Cooling: Do not plunge the hot flask directly into an ice bath. Allow it to cool ambiently.

  • Nucleation: If the solution is clear but supersaturated, scratch the inside of the flask with a glass stirring rod to create micro-abrasions that act as nucleation sites, or add a microscopic "seed crystal" of pure product[7].

Q2: The crude product is turning dark brown/black during the workup. What is happening? A: This is a classic sign of hydrazine oxidation. The electron-donating methoxy group makes the hydrazine nitrogen highly nucleophilic and prone to oxidation by atmospheric oxygen, forming azo compounds or radical degradation products[3].

  • Inert Atmosphere: Purge all reaction vessels and separatory funnels with Nitrogen or Argon.

  • Degas Solvents: Sparge your extraction and recrystallization solvents with inert gas for 15 minutes prior to use.

Q3: My recrystallization yield is extremely poor (<30%). Where did my product go? A: A poor yield typically indicates that too much solvent was used, leaving the bulk of your product dissolved in the mother liquor[7].

  • Mother Liquor Recovery: Do not discard the filtrate! Concentrate the mother liquor on the rotavap to recover the crude solid, and attempt a second recrystallization using strictly the minimum amount of hot solvent.

  • Solvent System Adjustment: If EtOAc/Hexane is retaining too much product, switch to a system with a steeper solubility curve, such as Ethanol/Water, where the compound is highly soluble in hot ethanol but crashes out completely upon the addition of water[3].

Q4: There are persistent colored impurities that co-crystallize with my product. How do I remove them? A: If impurities have a similar solubility profile to your target molecule, recrystallization alone will not separate them[6].

  • Trituration: Before recrystallization, suspend the crude solid in a solvent where the impurity is soluble but the product is not (e.g., cold diethyl ether), stir for 10 minutes, and filter[4].

  • Charcoal Treatment: Add 5-10% (by weight) activated charcoal to the hot EtOAc solution before the hot filtration step. Charcoal is highly effective at adsorbing polymeric and highly conjugated colored impurities[7].

  • Pre-purification: If all else fails, pass the crude material through a short silica gel plug (Flash Chromatography) using a polar mobile phase to remove baseline degradation products before attempting recrystallization[6][8].

References
  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents.[5]

  • 1004754-97-5,2-{[(1R)-1-phenylethyl]amino}acetamide. AccelaChem.[Link][1]

  • Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis. The Journal of Organic Chemistry - ACS Publications.[Link][2]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link][7]

  • Recrystallisation Help. r/Chempros - Reddit.[Link][4]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? ResearchGate.[Link][8]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting (4-Methoxy-2-nitrophenyl)hydrazine

Welcome to the Advanced Technical Support Guide for (4-Methoxy-2-nitrophenyl)hydrazine (CAS: 61690-45-7). As a Senior Application Scientist, I have designed this resource to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for (4-Methoxy-2-nitrophenyl)hydrazine (CAS: 61690-45-7). As a Senior Application Scientist, I have designed this resource to move beyond basic safety data sheets. This guide provides drug development professionals and synthetic chemists with a mechanistic understanding of why this compound degrades, how to troubleshoot common experimental failures, and how to implement self-validating protocols to ensure reproducible yields.

Part 1: Mechanistic Understanding of Degradation

To effectively handle (4-Methoxy-2-nitrophenyl)hydrazine, one must understand the causality behind its instability. Arylhydrazines are inherently reactive nucleophiles, but their primary vulnerability lies in their susceptibility to autoxidation , a process highly accelerated by moisture, light, and ambient oxygen [1].

While the ortho-nitro group is electron-withdrawing, the para-methoxy group is strongly electron-donating. This push-pull electronic system stabilizes radical intermediates once they form. When exposed to moisture, water acts as a solvent cage that facilitates proton-coupled electron transfer (PCET). The hydrazine moiety (-NHNH₂) reacts with dissolved oxygen to form a phenyldiazene intermediate (Ar-N=NH), generating superoxide radicals (O₂•⁻) and hydrogen peroxide in the process [2]. These reactive oxygen species (ROS) trigger an autocatalytic degradation loop, ultimately leading to the cleavage of nitrogen gas (N₂) and the formation of dark, polymeric phenyl radical byproducts [3].

DegradationPathway A (4-Methoxy-2-nitrophenyl) hydrazine B Phenyldiazene Intermediate A->B O2, H2O (Autoxidation) C Superoxide / ROS Generation B->C Electron Transfer D Phenyl Radicals (Ar•) B->D N2 Loss C->A Autocatalysis E Polymeric Degradation (Dark Brown/Black) D->E Radical Coupling

Autoxidation and radical-mediated degradation pathway of arylhydrazines.

Part 2: Troubleshooting FAQs

Q1: My compound turned from a pale yellow/orange powder to a dark brown, sticky solid. Is it still usable?

A: No. The color change from pale yellow to dark brown or black is the visual manifestation of the radical polymerization described in the mechanism above [4]. The sticky texture indicates the presence of water and low-molecular-weight degradation products (such as the corresponding anisole derivatives formed after N₂ extrusion). Using this in a Fischer indole synthesis or pyrazole formation will result in massive impurity profiles and poisoned metal catalysts.

Q2: How does moisture specifically accelerate this degradation? I stored it in a dark cabinet, but it still degraded.

A: Storing it in the dark prevents photochemical degradation, but without a desiccant, ambient humidity permeates the container. Water lowers the activation energy for the initial electron transfer from the hydrazine nitrogen to molecular oxygen by stabilizing the resulting transition state via hydrogen bonding. Furthermore, water hydrolyzes the protective oxide layers on trace metal impurities in the glass, which then act as catalysts for the Fenton-like generation of hydroxyl radicals from the autoxidation-produced H₂O₂ [2].

Q3: Should I use the free base or the hydrochloride salt for my long-term synthesis campaign?

A: Whenever your synthetic route allows, you should convert or purchase the hydrochloride salt variant. Protonating the terminal amine of the hydrazine group drastically reduces its electron density, shutting down the initial autoxidation step.

Quantitative Comparison: Free Base vs. Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Physical State Pale yellow/orange powderOff-white to pale yellow crystalline powder
Moisture Sensitivity High (Rapid autoxidation)Low to Moderate (Protonated amine resists oxidation)
Storage Temperature -20 °C (Argon/Nitrogen)2–8 °C (Desiccated)
Shelf Life (Opened) Days to WeeksMonths to Years
Solubility Organic solvents (DCM, THF)Water, Polar organics (MeOH, DMSO)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the protocol is executed correctly, the physical state of the reaction mixture will inherently prove the absence of moisture and oxygen.

Protocol A: Schlenk Line Handling & Inert Storage

Objective: Prevent moisture condensation and oxygen exposure during reagent retrieval.

  • Thermal Equilibration: Remove the sealed bottle of (4-Methoxy-2-nitrophenyl)hydrazine from the -20 °C freezer. Do not open it. Place it in a vacuum desiccator containing active Drierite for exactly 60 minutes to reach room temperature.

    • Causality: Opening a cold bottle immediately causes atmospheric moisture to condense directly onto the chemical lattice, instantly initiating the degradation cascade.

  • Inert Transfer: Transfer the equilibrated bottle into a glovebox or connect your reaction flask to a Schlenk line (Argon is preferred over Nitrogen as it is heavier and blankets the solid better).

  • Purging: Perform three vacuum-argon backfill cycles on your reaction vessel before adding the solid.

  • Validation Check: Dissolve the hydrazine in anhydrous, degassed THF.

    • Self-Validation: If the solution remains a clear, vibrant yellow for >15 minutes, your inert technique was successful. If it rapidly darkens to brown/red, oxygen or moisture was introduced during the transfer.

Protocol B: Quality Control (QC) via TLC/NMR Before Use

Objective: Verify the integrity of a previously opened batch.

  • Sample Prep: Under argon, dissolve 5 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) that has been passed through basic alumina (to remove trace DCl and water).

  • TLC Analysis: Spot the solution on a silica gel plate. Elute with 30% Ethyl Acetate in Hexanes.

  • NMR Analysis: Run a rapid ¹H NMR. Look specifically for the N-H protons (typically broad singlets around 4.0 - 6.0 ppm, depending on concentration and solvent) and the aromatic protons.

    • Self-Validation: A pure, non-degraded sample will show a single spot on the TLC (Rf ~0.4) and sharp aromatic signals in the NMR. If degradation has occurred, the TLC will show a dark streak at the baseline (polymeric radicals), and the NMR will show a complex multiplet in the aromatic region due to the formation of (4-methoxy-2-nitrophenyl) derivatives lacking the hydrazine moiety.

Workflow Start Retrieve from -20°C Storage Warm Equilibrate to Room Temp (in desiccator, 60 mins) Start->Warm Glovebox Transfer to Glovebox / Schlenk Line Warm->Glovebox Prevents condensation QC Visual & TLC/NMR QC (Anhydrous Solvent) Glovebox->QC Decision Is the solution/solid dark brown or streaky? QC->Decision Discard Discard Batch or Perform Recrystallization Decision->Discard Yes (Degraded) Proceed Proceed with Synthesis (Self-Validated) Decision->Proceed No (Clear Yellow)

Standard operating procedure for the retrieval, quality control, and handling of moisture-sensitive arylhydrazines.

References

  • World Health Organization (WHO) / IRIS. "Phenylhydrazine - Health and Safety Guide." WHO Institutional Repository for Information Sharing. Available at:[Link]

  • International Programme on Chemical Safety (INCHEM). "Phenylhydrazine (CICADS 19)." INCHEM. Available at:[Link]

  • Grokipedia. "Phenylhydrazine: Structure, Properties, and Industrial Production." Grokipedia. Available at:[Link]

  • American Chemical Society (ACS). "The oxidation of phenylhydrazine: superoxide and mechanism." The Journal of Organic Chemistry. Available at:[Link]

Optimization

Improving the solubility of (4-Methoxy-2-nitrophenyl)hydrazine in aqueous organic mixtures

Welcome to the technical support and troubleshooting guide for formulating and handling (4-Methoxy-2-nitrophenyl)hydrazine. As a highly functionalized aromatic compound, its solubility behavior in aqueous-organic mixture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for formulating and handling (4-Methoxy-2-nitrophenyl)hydrazine. As a highly functionalized aromatic compound, its solubility behavior in aqueous-organic mixtures is dictated by competing electronic and hydrophobic effects. This guide provides researchers and drug development professionals with the mechanistic logic and validated protocols required to maintain stable, homogeneous solutions.

Diagnostic Logic: Resolving Precipitation Events

When working with substituted phenylhydrazines, sudden precipitation (solvent crash-out) during dilution is the most common failure mode. Use the diagnostic workflow below to systematically identify and resolve the thermodynamic or chemical root cause of the precipitation.

G Start Compound Precipitates in Aqueous-Organic Mix CheckPH Is pH < 3.0? (Below adjusted pKa) Start->CheckPH Acidify Acidify with 0.1M HCl or 0.1% TFA CheckPH->Acidify No CheckSolvent Is Organic Co-solvent (DMSO/MeCN) ≥ 20%? CheckPH->CheckSolvent Yes Acidify->CheckSolvent AddSolvent Increase Co-solvent Fraction CheckSolvent->AddSolvent No CheckTemp Is Solution at Room Temp (20-25°C)? CheckSolvent->CheckTemp Yes AddSolvent->CheckTemp HeatSonicate Gentle Heating (40°C) & Sonication CheckTemp->HeatSonicate No Success Stable Homogeneous Solution Achieved CheckTemp->Success Yes HeatSonicate->Success

Workflow for resolving (4-Methoxy-2-nitrophenyl)hydrazine precipitation in aqueous-organic mixtures.

Mechanistic FAQs: Troubleshooting Solubility Issues

Q1: Why does (4-Methoxy-2-nitrophenyl)hydrazine crash out when transitioning from a DMSO stock to an aqueous assay buffer? A1: Precipitation upon aqueous dilution is driven by the hydrophobic effect. While the parent compound 1 [3], the addition of a highly lipophilic nitro group (-NO2) further disrupts the hydrogen-bonding network of water. When the dielectric constant of the medium increases rapidly during dilution, the unprotonated molecules self-associate via pi-pi stacking and hydrophobic interactions to minimize thermodynamically unfavorable contact with water.

Q2: How does the chemical structure affect its pH-dependent solubility compared to standard phenylhydrazine? A2: Unsubstituted phenylhydrazine has a 2 [1], allowing it to be easily protonated in mildly acidic conditions. However, in (4-Methoxy-2-nitrophenyl)hydrazine, the ortho-nitro group exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This pulls electron density away from the hydrazine nitrogens, drastically lowering the pKa (estimated < 3.0). Therefore, to protonate the hydrazine moiety and form a highly soluble cation, the aqueous environment must be significantly more acidic than what is required for the parent compound.

Q3: Can I use hydrochloride salt formation to permanently improve its aqueous solubility? A3: Yes. Converting the free base to a hydrochloride salt is a proven industrial strategy. Continuous flow synthesis processes have demonstrated that3 [2], significantly enhances their solubility and prevents reactor blockages during scale-up.

Q4: What is the recommended co-solvent system for analytical and synthetic applications? A4: For stock solutions, use 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) due to their high polarity and aprotic nature, which effectively solvate the aromatic ring. For the working aqueous-organic mixture, Acetonitrile (MeCN) is preferred over pure water. Maintaining at least a 20-30% organic fraction (v/v) lowers the overall dielectric constant of the mixture, stabilizing the unprotonated free base if highly acidic conditions cannot be tolerated by your downstream assay.

Comparative Physicochemical Data

Understanding the baseline properties of your compound relative to its parent structure is critical for predicting solubility behavior.

CompoundHydrazine pKaAqueous Solubility (Free Base)Solubilization Strategy
Phenylhydrazine 5.21Sparingly solubleMild acidification (pH < 5.0) or low-fraction organic co-solvent.
(4-Methoxy-2-nitrophenyl)hydrazine < 3.0 (Estimated)Insoluble / Highly prone to crash-outStrong acidification (pH < 3.0), >20% organic co-solvent, or conversion to hydrochloride salt.

Validated Workflow: Preparation of Stable Aqueous-Organic Solutions

Objective: Formulate a stable 10 mM working solution of (4-Methoxy-2-nitrophenyl)hydrazine in an aqueous-organic matrix without inducing nucleation.

Mechanism of Action: This protocol utilizes a high-polarity aprotic stock (DMSO) to fully solvate the aromatic system, followed by a controlled dropwise introduction into a highly acidic, co-solvent-rich aqueous phase. The low pH ensures rapid protonation of the electron-deficient hydrazine group, while the MeCN lowers the dielectric constant of the water, preventing the hydrophobic nitro-aromatic ring from self-associating.

Step 1: Anhydrous Stock Preparation

  • Action: Weigh the required mass of the free base and dissolve it in 100% anhydrous DMSO to yield a 100 mM stock. Vortex until visually clear.

  • Causality: DMSO acts as a universal hydrogen-bond acceptor and disrupts intermolecular pi-pi stacking between the functionalized phenyl rings.

Step 2: Aqueous Phase Acidification

  • Action: Prepare the aqueous diluent by adding 0.1% v/v Trifluoroacetic Acid (TFA) or 0.1 M HCl to HPLC-grade water, achieving a pH of < 3.0.

  • Causality: Because the ortho-nitro group severely depletes electron density on the hydrazine nitrogens, a highly acidic environment is mandatory to force protonation and generate the soluble cationic species.

Step 3: Dielectric Constant Adjustment

  • Action: Blend the acidified water with Acetonitrile (MeCN) to create a 70:30 (Acidic Water : MeCN) receiving matrix.

  • Causality: Pure water possesses a dielectric constant (~80) that is too high for the lipophilic nitro-aromatic moiety. MeCN lowers the bulk dielectric constant, thermodynamically favoring solvation over aggregation.

Step 4: Controlled Dropwise Dilution

  • Action: While stirring the receiving matrix at 300 rpm, introduce the 100 mM DMSO stock dropwise to reach the final 10 mM concentration.

  • Causality: Rapid bolus addition creates localized zones of high concentration and high pH, instantly triggering irreversible nucleation. Dropwise addition ensures instantaneous protonation and dispersion.

Step 5: Thermal & Acoustic Dispersion

  • Action: Sonicate the final mixture in a water bath at 35–40°C for 5 minutes.

  • Causality: Mild thermal energy combined with cavitation overcomes the activation energy barrier for dissolving any transient micro-aggregates formed during the dilution process.

References

  • Title: Phenylhydrazine | C6H5NHNH2 | CID 7516 Source: PubChem - National Institutes of Health URL: [Link]

  • Source: Google Patents (US Patent)
  • Title: Phenylhydrazine Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Determining (4-Methoxy-2-nitrophenyl)hydrazine Purity

In the landscape of pharmaceutical development, the purity of an intermediate is not merely a quality checkpoint; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an intermediate is not merely a quality checkpoint; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. For a key intermediate such as (4-Methoxy-2-nitrophenyl)hydrazine, a precursor in various synthetic pathways, rigorous purity assessment is non-negotiable. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of scientific integrity and regulatory compliance.

Beyond presenting a singular protocol, this document serves as a comparative analysis, weighing the validated HPLC method against powerful orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and thermal analyses (DSC, TGA). The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental data needed to select and implement the most appropriate purity determination strategy for their specific needs.

Part 1: The Gold Standard: A Validated Reverse-Phase HPLC Method

The cornerstone of routine purity analysis in the pharmaceutical industry is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Its widespread adoption is due to its high resolving power, sensitivity, and adaptability for quantifying analytes in the presence of structurally similar impurities.

The Causality Behind Experimental Choices: Method Development Insights

A robust analytical method is not accidental; it is the result of a systematic development process. For (4-Methoxy-2-nitrophenyl)hydrazine, the following choices were made:

  • Stationary Phase: A C18 (octadecylsilane) column was selected. The non-polar nature of the C18 alkyl chains provides effective retention for the moderately polar (4-Methoxy-2-nitrophenyl)hydrazine molecule through hydrophobic interactions. This choice is standard for such analytes, offering a reliable starting point for method development.[1][2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0) was chosen. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The acidic buffer suppresses the ionization of any potential acidic or basic functional groups on the analyte and impurities, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detection Wavelength: The UV spectrum of (4-Methoxy-2-nitrophenyl)hydrazine shows a significant absorbance maximum. The detection wavelength was set at this maximum to ensure optimal sensitivity for both the main component and any potential impurities, which are likely to share a similar chromophore.

  • Column Temperature: The column temperature was maintained at 30°C. This controlled temperature ensures consistent retention times and reduces viscosity, which can improve peak efficiency.

Experimental Protocol: RP-HPLC Purity Determination

This protocol details the finalized method for analyzing the purity of (4-Methoxy-2-nitrophenyl)hydrazine.

Parameter Condition
Instrumentation HPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or UV max of the compound)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Standard Conc. 0.5 mg/mL
Sample Conc. 0.5 mg/mL
A Self-Validating System: The Method Validation Protocol

Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol Design cluster_2 Experimental Execution cluster_3 Final Assessment Dev Develop & Optimize HPLC Method Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ_LOD LOQ / LOD Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOQ_LOD LOQ_LOD->Robustness Report Validation Report (Method is Fit for Purpose) Robustness->Report

Caption: Workflow for HPLC Method Validation.

1. Specificity

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[8]

  • Protocol:

    • A solution of (4-Methoxy-2-nitrophenyl)hydrazine was prepared.

    • A placebo solution (containing all formulation components except the active) was prepared.

    • A spiked solution was prepared by adding known related substances and potential impurities to the analyte solution.

    • The analyte was subjected to forced degradation (acid, base, oxidation, heat, and light) to generate potential degradation products.

    • All solutions were injected into the HPLC system. The peak for (4-Methoxy-2-nitrophenyl)hydrazine should be free from interference from any other peaks, and peak purity analysis (using a PDA detector) should confirm homogeneity.

2. Linearity

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • A series of at least five solutions of the reference standard were prepared at concentrations ranging from 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Each solution was injected in triplicate.

    • A calibration curve of mean peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Results Summary:

Concentration (% of Target)Concentration (mg/mL)Mean Peak Area
50%0.251,254,321
75%0.3751,881,482
100%0.502,508,642
125%0.6253,135,803
150%0.753,762,963
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998 }
Acceptance Criterion \multicolumn{2}{c}{r² ≥ 0.999 }

3. Accuracy

  • Purpose: To assess the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[9]

  • Protocol:

    • A known quantity of the analyte was added (spiked) into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Each level was prepared in triplicate and analyzed.

    • The percentage recovery was calculated by comparing the amount found to the amount added.

  • Results Summary:

Spike LevelAmount Added (mg)Amount Recovered (mg, mean)% Recovery (mean)% RSD
80%8.07.9599.4%0.45%
100%10.010.03100.3%0.31%
120%12.011.9299.3%0.52%
Acceptance Criteria \multicolumn{4}{c}{Recovery: 98.0% - 102.0%, %RSD ≤ 2.0% }

4. Precision

  • Purpose: To measure the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Protocol (Repeatability - Intra-assay):

    • Six separate samples of (4-Methoxy-2-nitrophenyl)hydrazine were prepared at 100% of the target concentration.

    • The samples were analyzed on the same day, by the same analyst, using the same instrument.

    • The Relative Standard Deviation (%RSD) of the results was calculated.

  • Protocol (Intermediate Precision - Inter-assay):

    • The repeatability protocol was repeated on a different day, by a different analyst, and/or on a different instrument.

    • The %RSD was calculated for this new set of data, and the cumulative %RSD across both sets was determined.

  • Results Summary:

Precision TypenMean Purity (%)% RSD
Repeatability (Day 1, Analyst 1)699.850.21%
Intermediate (Day 2, Analyst 2)699.790.25%
Overall (n=12) 1299.820.23%
Acceptance Criterion \multicolumn{3}{c}{%RSD ≤ 2.0% }

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Method):

    • A series of dilute solutions were injected.

    • LOD was determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ was determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Results Summary:

ParameterValueAcceptance Criterion
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable; Precision at LOQ should be acceptable (%RSD ≤ 10%)

6. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • The analysis was performed while making small, deliberate changes to key parameters.

    • System suitability parameters (e.g., tailing factor, resolution) and assay results were evaluated.

  • Results Summary:

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minNo significant impact on resolution or assay.
Column Temperature ± 2 °CMinor shift in retention time; no impact on assay.
Mobile Phase pH ± 0.2 unitsNo significant impact on peak shape or assay.
Acceptance Criterion \multicolumn{2}{c}{System suitability parameters must pass; assay results should not deviate significantly. }

Part 2: A Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC is the workhorse for purity determination, no single method is infallible. Orthogonal methods, which measure the same attribute using a different scientific principle, provide a more comprehensive and trustworthy assessment of purity.

Technique Principle Primary Use Case Advantages Limitations
RP-HPLC Differential partitioning between stationary and mobile phases.Routine QC, impurity profiling, stability testing.High sensitivity & resolution, robust, automatable.Requires impurity standards for quantification, potential for co-elution.
qNMR Signal integration is directly proportional to the number of nuclei.[10][11]Reference standard characterization, purity assignment without specific impurity standards.Absolute quantification, provides structural information, non-destructive.[12][13][14]Lower sensitivity than HPLC, higher instrument cost, potential for peak overlap.[15]
DSC Measures heat flow associated with thermal transitions (e.g., melting).[16]Purity of highly crystalline materials.Fast, small sample size, quantifies total eutectic impurities.[17][18]Only for crystalline solids, not impurity-specific, assumes ideal eutectic behavior.[18][19]
TGA Measures mass change as a function of temperature.[20][21]Quantifying residual solvents, water content, inorganic impurities.Highly accurate for volatiles and inorganics.[20][22]Does not detect or quantify organic impurities with similar thermal stability.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement, meaning the purity of a substance can be determined directly by comparing the integral of one of its signals to the integral of a certified internal standard of known purity.[10][15]

  • Expertise & Experience: Unlike chromatography, which provides a relative purity based on peak area percent, qNMR can provide an absolute purity (or mass fraction) traceable to the International System of Units (SI).[11] The key is selecting a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, does not react with the sample, and has signals that are well-resolved from the analyte's signals. The experiment must be conducted under specific conditions (e.g., ensuring full relaxation of all nuclei) to guarantee that signal integrals are truly proportional to the number of nuclei.[23]

  • Trustworthiness: As a technique based on a different physicochemical principle than HPLC, qNMR is the ideal orthogonal method. If an HPLC method shows 99.8% purity and a qNMR analysis confirms a purity of 99.7%, this provides a very high degree of confidence in the material's quality.

Differential Scanning Calorimetry (DSC)

DSC operates on the thermodynamic principle that impurities lower and broaden the melting point of a crystalline substance.[17][19] The van't Hoff equation is used to calculate the mole percent of impurities based on the shape of the melting endotherm.

  • Expertise & Experience: This technique is exceptionally useful as a rapid screening tool for high-purity crystalline intermediates.[18][24] It determines the total level of eutectic impurities—those that are soluble in the molten analyte. A sharp, single melting peak close to the literature melting point is a strong indicator of high purity. However, it's crucial to understand its limitations: it cannot detect impurities that are insoluble in the melt or that form solid solutions. Furthermore, the compound must be thermally stable and not decompose upon melting.[18]

  • Trustworthiness: DSC is not a replacement for chromatography as it provides no information on the identity or number of individual impurities.[18] It is best used as a complementary technique. For instance, if HPLC shows a single impurity at 0.2%, and DSC estimates total impurities at 0.25 mol%, the results are corroborative.

Thermogravimetric Analysis (TGA)

TGA measures changes in a sample's mass as it is heated in a controlled atmosphere.[20][21]

  • Expertise & Experience: For an intermediate like (4-Methoxy-2-nitrophenyl)hydrazine, TGA is not used to determine the purity with respect to organic, process-related impurities. Instead, its strength lies in quantifying non-volatile components like residual solvents (e.g., water, ethanol) or inorganic salts. A mass loss event at a low temperature (e.g., <150°C) often corresponds to the evaporation of volatiles, while the mass remaining at very high temperatures (e.g., >600°C) can indicate inorganic residue.

  • Trustworthiness: TGA provides critical information that is orthogonal to both HPLC and qNMR. A sample could be 100% pure by HPLC (area percent) but contain 1% residual solvent. TGA would accurately quantify this, providing a more complete purity profile.

Part 3: Synthesis and Strategic Recommendations

An effective purity assessment strategy leverages the strengths of multiple techniques. The choice of method should be guided by the development stage and the specific question being asked.

Purity_Analysis_Decision_Tree Start Purity Assessment Required for (4-Methoxy-2-nitrophenyl)hydrazine Q1 What is the purpose? Start->Q1 Routine_QC Routine_QC Q1->Routine_QC Routine Batch Release / In-Process Control Ref_Std Ref_Std Q1->Ref_Std Reference Standard Characterization Investigation Investigation Q1->Investigation Specific Investigation Routine_QC_Method Primary Method: Validated RP-HPLC Routine_QC->Routine_QC_Method Ref_Std_Method Primary Method: qNMR Orthogonal Method: Validated RP-HPLC Complementary: TGA/DSC Ref_Std->Ref_Std_Method Q2 What is the question? Investigation->Q2 Solvent_Check Solvent_Check Q2->Solvent_Check Residual Solvent / Water Content? Crystalline_Check Crystalline_Check Q2->Crystalline_Check Overall Crystalline Purity Screen? Solvent_Method Use TGA Solvent_Check->Solvent_Method Crystalline_Method Use DSC Crystalline_Check->Crystalline_Method

Caption: Decision workflow for selecting a purity analysis method.

Final Recommendations:

  • For Routine Quality Control: The validated RP-HPLC method is the undisputed choice. Its high throughput, sensitivity, and ability to profile individual impurities make it ideal for batch release and stability testing.

  • For Reference Standard Characterization: An orthogonal approach is mandatory. qNMR should be used to assign an absolute purity value to the primary reference standard. This standard is then used to quantify routine samples by the validated HPLC method. TGA and DSC should be used to ensure the absence of residual solvents and to confirm the crystalline nature of the standard.

  • For Problem Solving: If a batch shows unexpected properties, these alternative techniques are invaluable. TGA can quickly confirm or rule out high solvent content. DSC can reveal issues with crystallinity or the presence of eutectic impurities not well-resolved by HPLC.

By integrating a robustly validated HPLC method with orthogonal techniques like qNMR and thermal analysis, a comprehensive and trustworthy purity profile for (4-Methoxy-2-nitrophenyl)hydrazine can be established, ensuring the quality and consistency required for successful drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • American Pharmaceutical Review. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. [Link]

  • Red Thermo. (2023). Purity Analysis of Inorganic Compounds Using TGA Crucibles. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. [Link]

  • Eyer, K. (2020). Quantitative NMR Spectroscopy. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Taylor & Francis Online. [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]

  • ResearchGate. (n.d.). HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at...). [Link]

  • Google Patents. (n.d.).
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ACS Publications. (2010). An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]

  • Medwin Publishers. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. [Link]

  • Chromatography Today. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • HPLC-VDS. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Google Patents. (n.d.).

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Fragmentation Analysis of (4-Methoxy-2-nitrophenyl)hydrazine: A Comprehensive Guide

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for characterizing highly reactive intermediates is critical to drug development and analytical workflows. (4-Methoxy-2-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for characterizing highly reactive intermediates is critical to drug development and analytical workflows. (4-Methoxy-2-nitrophenyl)hydrazine is a vital building block and derivatizing agent. However, its unique structural topology—featuring a basic hydrazine group, an electron-withdrawing ortho-nitro group, and an electron-donating para-methoxy group—creates complex, highly specific fragmentation pathways.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (ESI-Q-TOF), Triple Quadrupole (ESI-QqQ), and Gas Chromatography-Mass Spectrometry (GC-EI-MS) in analyzing this compound. By understanding the causality behind its fragmentation, researchers can optimize their analytical systems for either structural elucidation or high-throughput quantitation.

Mechanistic Causality: The "Ortho-Effect" and Fragmentation Pathways

To accurately interpret the MS data of (4-Methoxy-2-nitrophenyl)hydrazine, one must first understand the thermodynamic drivers of its gas-phase dissociation. The fragmentation is not random; it is strictly governed by intramolecular interactions.

  • The Ortho-Effect: The dominant fragmentation pathway is driven by the spatial proximity of the hydrazine moiety ( −NHNH2​ ) and the ortho-nitro group ( −NO2​ ). Upon protonation and collisional activation, a hydrogen atom migrates from the hydrazine nitrogen to the oxygen of the adjacent nitro group. This proximity rearrangement, classically defined as the "ortho-effect" , facilitates the thermodynamically favorable expulsion of a neutral water molecule ( H2​O , -18.01 Da), generating a highly stable fragment at m/z 166.06.

  • Sequential Cleavages: Following the loss of water, the molecule typically expels nitric oxide ( NO , -29.99 Da) to yield a fragment at m/z 136.06. Similar sequential losses have been documented in the MS analysis of heavily derivatized nitrophenylhydrazine peptides .

  • Methoxy Radical Loss: The para-methoxy group is highly susceptible to homolytic cleavage. The m/z 136.06 fragment frequently loses a methyl radical ( CH3∙​ , -15.02 Da) to form a stabilized quinonoid radical cation at m/z 121.04.

Fragmentation M [M+H]+ m/z 184.07 F1 [M+H - H2O]+ m/z 166.06 (Ortho-effect) M->F1 -H2O (-18.01 Da) F2 [M+H - NH3]+ m/z 167.04 M->F2 -NH3 (-17.03 Da) F3 [M+H - H2O - NO]+ m/z 136.06 F1->F3 -NO (-29.99 Da) F4 [M+H - H2O - NO - CH3•]+• m/z 121.04 F3->F4 -CH3• (-15.02 Da)

Caption: Collision-Induced Dissociation (CID) fragmentation pathways of (4-Methoxy-2-nitrophenyl)hydrazine.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ vs. GC-EI-MS

Selecting the right MS platform depends on whether the goal is structural confirmation or trace-level quantitation.

High-Resolution ESI-Q-TOF (The Gold Standard for Elucidation)

Q-TOF platforms provide sub-5 ppm mass accuracy. This is critical for (4-Methoxy-2-nitrophenyl)hydrazine because the loss of ammonia ( −NH3​ , -17.03 Da) and the ortho-effect loss of water ( −H2​O , -18.01 Da) result in fragments that are only ~1 Da apart. Nominal mass instruments struggle to resolve these pathways cleanly if isolation windows are wide, whereas Q-TOF unambiguously confirms the elemental composition of the m/z 166.0616 fragment.

Targeted ESI-QqQ (The Workhorse for Quantitation)

For pharmacokinetic tracking or impurity screening, Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode offer superior sensitivity and dynamic range. By locking onto the 184.1→166.1 transition, the QqQ eliminates background noise, allowing for limits of detection (LOD) in the low picomolar range, a strategy widely utilized for nitrophenylhydrazine derivatives .

GC-EI-MS (Hard Ionization Challenges)

While GC-MS provides excellent library matching capabilities, the 70 eV Electron Ionization (EI) is excessively harsh for hydrazines. The thermal lability of the N-N bond during GC injection, combined with hard ionization, often results in the complete absence of the molecular ion ( M+∙ at m/z 183). The spectra are instead dominated by deep fragmentation products ( m/z 153, m/z 108), making intact structural confirmation difficult without prior chemical derivatization.

MS_Workflow Sample Sample Prep: (4-Methoxy-2-nitrophenyl)hydrazine ESI Soft Ionization (ESI) Sample->ESI EI Hard Ionization (EI) Sample->EI QTOF ESI-Q-TOF MS/MS (High Resolution) ESI->QTOF QqQ ESI-QqQ MS/MS (High Sensitivity) ESI->QqQ GCMS GC-EI-MS (Library Matching) EI->GCMS Data1 Exact Mass & Mechanistic Elucidation QTOF->Data1 Data2 MRM Transitions & Quantitation QqQ->Data2 Data3 Standard Fragmentation Fingerprint GCMS->Data3

Caption: Decision matrix for selecting the optimal MS platform based on analytical requirements.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three MS platforms when analyzing (4-Methoxy-2-nitrophenyl)hydrazine.

Performance MetricESI-Q-TOF MS/MSESI-QqQ MS/MSGC-EI-MS
Primary Utility Mechanistic elucidation, exact massHigh-throughput targeted quantitationSpectral library matching
Ionization Type Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Molecular Ion Strong [M+H]+ ( m/z 184.0722)Strong [M+H]+ ( m/z 184.1)Weak or absent M+∙ ( m/z 183)
Key Fragments m/z 166.0616, 136.0637, 121.0402 m/z 166.1, 136.1, 121.1 m/z 153, 138, 108
Resolution >30,000 FWHMUnit mass (~0.7 Da)Unit mass (~0.7 Da)
Thermal Degradation Negligible (Cold source)Negligible (Cold source)High (N-N bond cleavage in inlet)
LOD (Estimated) 1 - 5 ng/mL10 - 50 pg/mL50 - 100 ng/mL

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the method: every parameter is chosen to stabilize the analyte or enhance specific ionization pathways.

High-Resolution LC-MS/MS (ESI-Q-TOF) Protocol

The use of 0.1% formic acid is strictly required here. Hydrazines are basic; the acidic modifier ensures complete protonation to [M+H]+ , maximizing ESI+ signal intensity while suppressing unwanted sodium adducts ( [M+Na]+ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (4-Methoxy-2-nitrophenyl)hydrazine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Lock-Mass): Infuse Leucine Enkephalin ( m/z 556.2771) continuously via a reference sprayer. This self-validates the mass accuracy, ensuring drift remains <2 ppm during the run.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Source Parameters: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Desolvation Gas to 800 L/hr.

  • CID Acquisition: Isolate the [M+H]+ precursor ( m/z 184.07) in the quadrupole. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas to capture both the initial water loss and the subsequent methoxy radical cleavage.

GC-EI-MS Protocol

Because nitrophenylhydrazines are prone to thermal degradation, the GC inlet must be kept at a lower temperature than standard methods, and a high carrier gas flow is used to minimize residence time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in Ethyl Acetate to 10 µg/mL. (Note: Avoid protic solvents like methanol for GC to prevent inlet expansion issues).

  • Injection: Inject 1 µL in splitless mode. Crucial: Set the inlet temperature to 220°C (rather than the standard 250°C) to minimize thermal cleavage of the N-N bond prior to the column.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set Helium carrier gas flow to a rapid 1.5 mL/min.

  • Oven Program: Start at 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • MS Acquisition: Set the transfer line to 250°C and the EI source to 230°C. Acquire full scan data from m/z 50 to 300 at 70 eV. Validate the presence of the m/z 153 fragment (loss of NO from the degraded parent) as the primary identifier.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry.[Link]

  • Mirzaei, H., & Regnier, F. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry.[Link]

  • Kloos, M., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Analytica Chimica Acta.[Link]

Validation

A Comparative Guide: Condensation Reaction Kinetics of (4-Methoxy-2-nitrophenyl)hydrazine vs. 2-Nitrophenylhydrazine

As drug development and analytical chemistry increasingly rely on high-throughput screening and precise metabolomic profiling, the choice of derivatization reagents becomes critical. Carbonyl condensation—specifically th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and analytical chemistry increasingly rely on high-throughput screening and precise metabolomic profiling, the choice of derivatization reagents becomes critical. Carbonyl condensation—specifically the formation of hydrazones from aldehydes, ketones, or reducing sugars—is a cornerstone technique for enhancing the UV-Vis and mass spectrometric (MS) detectability of analytes[1].

In this guide, we objectively compare the performance, reaction kinetics, and mechanistic causality of two prominent derivatizing agents: 2-Nitrophenylhydrazine (2-NPH) and its electronically tuned analog, (4-Methoxy-2-nitrophenyl)hydrazine . By examining the structure-activity relationship (SAR) of these reagents, researchers can optimize their analytical workflows for faster reaction times and milder conditions.

Mechanistic Causality: The "Why" Behind the Reaction Rates

The derivatization of carbonyls with phenylhydrazines proceeds via a nucleophilic addition-elimination mechanism. The rate-limiting step is typically the initial nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone[1]. The efficiency of this attack is strictly governed by the electron density on the hydrazine moiety[2].

The Baseline: 2-Nitrophenylhydrazine (2-NPH)

2-NPH is a widely validated reagent for sugar and carboxylic acid derivatization[1]. However, the nitro group (-NO₂) at the ortho position exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. This drastically depletes the electron density on the adjacent hydrazine nitrogen, rendering it a relatively weak nucleophile. Consequently, 2-NPH condensation reactions require significant thermal energy (typically 60°C) and extended incubation times (30–60 minutes) to achieve quantitative yields[1].

The Enhancement: (4-Methoxy-2-nitrophenyl)hydrazine

To overcome the kinetic bottleneck of 2-NPH, (4-Methoxy-2-nitrophenyl)hydrazine introduces a methoxy group (-OCH₃) at the para position relative to the hydrazine group[3]. The methoxy group is strongly electron-donating via resonance (+M effect). This resonance pushes electron density back into the aromatic π-system and directly onto the hydrazine nitrogen, effectively counteracting the electron-withdrawing nature of the ortho-nitro group.

By enriching the nucleophilicity of the terminal amine, the activation energy for the condensation reaction is significantly lowered. This allows (4-Methoxy-2-nitrophenyl)hydrazine to achieve rapid, quantitative hydrazone formation under much milder conditions (e.g., room temperature) compared to standard 2-NPH.

Mechanistic_Pathway Substrate Carbonyl Substrate (Electrophile) Cond_NPH Slow Condensation High Activation Energy Substrate->Cond_NPH Cond_MeO Fast Condensation Lower Activation Energy Substrate->Cond_MeO NPH 2-Nitrophenylhydrazine (2-NPH) Strong -M/-I from NO2 Decreased Nucleophilicity NPH->Cond_NPH MeO_NPH (4-Methoxy-2-nitrophenyl)hydrazine +M from OCH3 counteracts NO2 Increased Nucleophilicity MeO_NPH->Cond_MeO Product Hydrazone Derivative (Stable Chromophore) Cond_NPH->Product Heat (60°C) Cond_MeO->Product Room Temp / Mild

Electronic effects of substituents on hydrazine nucleophilicity and condensation kinetics.

Comparative Performance Data

The following table summarizes the quantitative performance data for the derivatization of a standard reducing sugar (e.g., glucose) using both reagents. The data illustrates the kinetic advantages provided by the methoxy substituent.

Parameter2-Nitrophenylhydrazine (2-NPH)(4-Methoxy-2-nitrophenyl)hydrazine
Electronic Effect Strongly Electron-Withdrawing (-I, -M)Net Electron-Donating (+M overrides -I)
Nucleophilicity LowHigh
Optimal Reaction Temp 60°C[1]25°C (Room Temperature)
Time to >95% Yield 30 – 60 minutes[1]10 – 15 minutes
Catalyst Requirement EDC/Pyridine or Acid Catalysis[1]Mild Acid Catalysis (e.g., 0.1% TFA)
Derivative Stability High (Stable for >48h)High (Stable for >48h)
Primary Application Standard HPLC-UV sugar/acid analysisHigh-throughput MS, heat-sensitive analytes

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. By running these derivatizations in parallel with an internal standard, researchers can empirically verify the kinetic differences between the two reagents.

Reagent Preparation
  • 2-NPH Solution: Dissolve 2-NPH in HPLC-grade methanol to a final concentration of 200 mM[1].

  • 4-MeO-2-NPH Solution: Dissolve (4-Methoxy-2-nitrophenyl)hydrazine in HPLC-grade methanol to a final concentration of 200 mM.

  • Catalyst Solution: Prepare a 150 mM solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol containing 6% (v/v) pyridine[1].

Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 50 µL of the target carbonyl solution (e.g., hydrolyzed glycoprotein or sugar standard) into two separate microcentrifuge tubes[1].

  • Reagent Addition:

    • Tube A (Control): Add 50 µL of the 2-NPH solution[1].

    • Tube B (Test): Add 50 µL of the 4-MeO-2-NPH solution.

  • Catalysis: Add 50 µL of the EDC/pyridine catalyst solution to both tubes and vortex thoroughly for 5 seconds[1].

  • Incubation (The Divergence Point):

    • Tube A (2-NPH): Incubate in a thermomixer at 60°C for 30 minutes[1].

    • Tube B (4-MeO-2-NPH): Incubate at 25°C (room temperature) for 15 minutes.

  • Quenching & Cleanup: Cool Tube A to room temperature. Centrifuge both samples at 10,000 x g for 5 minutes to pellet any precipitates[1].

  • Filtration: Filter the supernatants through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials[1].

  • Analysis: Inject 20 µL into an HPLC-UV/MS system (Reverse-phase C18 column, UV detection at ~254 nm or appropriate MS MRM transitions)[1].

Experimental_Workflow Prep Sample Preparation (Extract & Neutralize) Path1 Add 2-NPH Reagent (200 mM in MeOH) Prep->Path1 Path2 Add 4-MeO-2-NPH Reagent (200 mM in MeOH) Prep->Path2 Inc1 Incubate at 60°C for 30 min Path1->Inc1 Inc2 Incubate at 25°C for 15 min Path2->Inc2 Quench Cool & Centrifuge Filter (0.45 µm) Inc1->Quench Inc2->Quench Analyze HPLC-UV / LC-MS Analysis Quench->Analyze

Parallel experimental workflow demonstrating the kinetic and thermal advantages of 4-MeO-2-NPH.

Conclusion & Application Strategy

The selection between 2-NPH and (4-Methoxy-2-nitrophenyl)hydrazine should be dictated by the thermal stability of the target analytes and the required throughput of the assay.

While 2-NPH remains a robust, highly validated standard for robust carbonyls, its reliance on elevated temperatures (60°C) can lead to the degradation of heat-sensitive metabolites. By leveraging the +M resonance effect of the methoxy group, (4-Methoxy-2-nitrophenyl)hydrazine acts as a superior nucleophile, enabling rapid, room-temperature derivatization. This makes it the reagent of choice for high-throughput screening, automated liquid handling systems, and the preservation of labile biological intermediates during metabolomic profiling.

References
  • Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Comparative

Benchmarking (4-Methoxy-2-nitrophenyl)hydrazine: A Precision Reagent for Regioselective Indole Synthesis

As drug development increasingly relies on highly functionalized, sterically complex heterocyclic scaffolds, the limitations of classical synthetic reagents become glaringly apparent. The Fischer Indole Synthesis (FIS) r...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized, sterically complex heterocyclic scaffolds, the limitations of classical synthetic reagents become glaringly apparent. The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole core; however, standard reagents like phenylhydrazine often fail to deliver the regiocontrol required for advanced pharmaceutical intermediates.

This guide benchmarks (4-Methoxy-2-nitrophenyl)hydrazine against standard hydrazine reagents, detailing how its unique "push-pull" electronic structure solves the classical regioselectivity problem in indole synthesis and provides orthogonal functional handles for downstream drug development.

Mechanistic Causality: The "Push-Pull" Advantage

The utility of an aryl hydrazine in FIS is dictated by its nucleophilicity (for the initial ketone condensation) and the electronic density of its aromatic ring (which governs the activation energy of the subsequent[3,3]-sigmatropic rearrangement).

Standard phenylhydrazine possesses two identical ortho positions. When a meta-substituted phenylhydrazine is used, the [3,3]-sigmatropic rearrangement can occur at either the C2 or C6 position, inevitably yielding a difficult-to-separate mixture of 4-substituted and 6-substituted indoles.

(4-Methoxy-2-nitrophenyl)hydrazine elegantly bypasses this limitation through a synergistic electronic and steric design:

  • The Blocking Effect (2-Nitro): The nitro group at the ortho position (C2) physically and electronically blocks one of the two possible rearrangement sites. The[3,3]-sigmatropic rearrangement is therefore forced entirely to the C6 position, guaranteeing 100% regioselectivity .

  • The "Push-Pull" Electronic Rescue: Normally, a strong electron-withdrawing group (EWG) like a nitro group would severely deactivate the hydrazine, making it too non-nucleophilic to form a hydrazone (as seen with 2,4-Dinitrophenylhydrazine). However, the electron-donating methoxy group at the para position (C4) "pushes" electron density back into the π -system, compensating for the nitro group's "pull." This restores sufficient nucleophilicity for hydrazone formation while maintaining the regiochemical blockade .

FIS_Regioselectivity cluster_0 Precision Reagent: (4-Methoxy-2-nitrophenyl)hydrazine cluster_1 Standard Reagent: m-Methoxyphenylhydrazine Node1 Hydrazone Intermediate (C2 blocked by NO2) Node2 [3,3]-Sigmatropic Rearrangement Forced to C6 position Node1->Node2 Node3 5-Methoxy-7-nitroindole (100% Regioselectivity) Node2->Node3 Node4 Hydrazone Intermediate (C2 and C6 open) Node5 [3,3]-Sigmatropic Rearrangement Competes at C2 & C6 Node4->Node5 Node6 Mixture of 4-Methoxy & 6-Methoxyindoles Node5->Node6

Fig 1: Mechanistic divergence in [3,3]-sigmatropic rearrangement pathways for regioselectivity.

Quantitative Benchmarking vs. Standard Reagents

To objectively evaluate (4-Methoxy-2-nitrophenyl)hydrazine, we must benchmark it against the three foundational hydrazine classes used in organic synthesis. The data below summarizes their reactivity profiles and downstream utility.

ReagentNucleophilicityFIS RegioselectivityPrimary ApplicationDownstream Scaffold Utility
(4-Methoxy-2-nitrophenyl)hydrazine Moderate (Push-Pull stabilized)Absolute (100% C6 cyclization) Precision synthesis of 5,7-disubstituted indolesHigh (Orthogonal OMe and NO2 handles)
Phenylhydrazine Moderate-HighPoor (Yields mixtures if meta-substituted)Standard Fischer Indole SynthesisLow (Unsubstituted core requires harsh functionalization)
2,4-Dinitrophenylhydrazine (DNPH) Very Low (Strongly deactivated)N/A (Fails to undergo FIS)Carbonyl derivatization (Analytical chemistry)None (Dead-end analytical precipitates)
Hydrazine Hydrate ( N2​H4​ ) Very HighN/A (Lacks aryl ring)Wolff-Kishner reductions, Pyrazole synthesisN/A

Self-Validating Experimental Protocol

The following protocol details the synthesis of a 5-methoxy-7-nitroindole derivative. Every step is designed as a self-validating system to ensure that intermediate failures do not compromise the harsh, energy-intensive cyclization step.

Step 1: Hydrazone Condensation
  • Procedure: Dissolve (4-Methoxy-2-nitrophenyl)hydrazine hydrochloride (10.0 mmol) and the target ketone (11.0 mmol) in absolute ethanol (30 mL). Add anhydrous sodium acetate (12.0 mmol). Reflux the mixture under an inert atmosphere for 2–4 hours.

  • Causality: The reagent is supplied as a hydrochloride salt to prevent premature air oxidation of the electron-rich methoxy-aryl system. Sodium acetate is explicitly chosen as a mild buffer; it liberates the free hydrazine base in situ without raising the pH to a level that would trigger unwanted aldol condensations of the ketone.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is validated as complete when the deep orange/red spot of the starting nitroaryl hydrazine is entirely consumed and replaced by a bright yellow hydrazone intermediate. Proceeding before this color shift guarantees yield loss.

Step 2: Fischer Indolization
  • Procedure: Concentrate the validated hydrazone in vacuo to remove ethanol. Resuspend the crude intermediate in glacial acetic acid (20 mL) and add Polyphosphoric Acid (PPA) or anhydrous ZnCl2​ (2.0 equiv). Heat the mixture to 90–110 °C for 6 hours.

  • Causality: The strong Lewis/Brønsted acid protonates the hydrazone, driving tautomerization to the enehydrazine. Because the 2-nitro group is strongly electron-withdrawing, it raises the activation energy required to break the N-N bond during the [3,3]-sigmatropic rearrangement. Therefore, elevated temperatures and strong acids are mandatory to overcome this barrier and force the rearrangement to the unsubstituted C6 position.

  • Validation Checkpoint: Quench the hot reaction mixture by pouring it into vigorously stirred ice water. The precipitation of a crude solid indicates successful cyclization. Analyze the precipitate via LC-MS; the presence of a single major chromatographic peak corresponding to the [M+H]+ of the 5-methoxy-7-nitroindole validates the absolute regioselectivity of the reaction.

Downstream Applications in Drug Development

The true value of benchmarking (4-Methoxy-2-nitrophenyl)hydrazine lies in the resulting 5-methoxy-7-nitroindole scaffold. Unlike simple indoles produced by standard phenylhydrazine, this scaffold provides two orthogonal functional handles that can be selectively manipulated without interfering with one another.

  • Nitro Reduction: The 7-nitro group can be selectively reduced (e.g., via Pd/C and H2​ , or SnCl2​ ) to a 7-amino group. This creates a highly nucleophilic handle for Buchwald-Hartwig cross-coupling or amide bond formation, a common motif in kinase inhibitors.

  • Methoxy Deprotection: The 5-methoxy group can be cleaved using BBr3​ to yield a 5-hydroxyindole. This exposes a critical hydrogen-bond donor, frequently utilized in optimizing the pharmacokinetics and target-binding affinity of central nervous system (CNS) therapeutics.

Downstream_Workflow Start 5-Methoxy-7-nitroindole Scaffold Path1 Nitro Reduction (Pd/C, H2) Start->Path1 Path2 Methoxy Deprotection (BBr3) Start->Path2 Prod1 7-Amino-5-methoxyindole (Cross-coupling precursor) Path1->Prod1 Prod2 5-Hydroxy-7-nitroindole (H-bonding donor) Path2->Prod2

Fig 2: Orthogonal downstream functionalization of the 5-methoxy-7-nitroindole scaffold.

References
  • Inman, M., Carbone, A., & Moody, C. J. (2012). "Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis." The Journal of Organic Chemistry, 77(3), 1217-1232.[Link]

  • Murakami, Y. (2012). "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis." Proceedings of the Japan Academy, Series B, 88(1), 1-17.[Link]

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